Ro 23-9358
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCSPJYINCHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165231 | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153125-17-8 | |
| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (Ro 23-9358): A Technical Guide to its sPLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, also known as Ro 23-9358, is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are a family of enzymes that play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in this pathway, demonstrating significant anti-inflammatory activity. This technical guide provides an in-depth overview of the sPLA2 inhibitory properties of this compound, including its quantitative inhibition data, experimental methodologies, and the relevant signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) against secretory phospholipase A2 (sPLA2) has been quantitatively assessed. The available data is summarized in the table below.
| Inhibitor | Target | IC50 (nM) | Reference |
| N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) | sPLA2 | 230 | [1] |
Experimental Protocols
The determination of the sPLA2 inhibitory activity of this compound was originally performed using a modification of the method described by Clark et al. While the specific modifications for the analysis of this compound are not detailed in publicly available literature, a general experimental protocol for a titrimetric sPLA2 assay is outlined below. This method measures the release of fatty acids from a phospholipid substrate upon enzymatic action.
General Titrimetric sPLA2 Inhibition Assay Protocol
1. Reagents and Materials:
-
Enzyme: Purified secretory phospholipase A2 (e.g., from bee venom, cobra venom, or human recombinant).
-
Substrate Emulsion: A buffered solution of a suitable phospholipid substrate, such as L-α-phosphatidylcholine (lecithin). The emulsion is typically prepared in a buffer containing NaCl and CaCl2.
-
Inhibitor: N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.01-0.02 N).
-
Assay Buffer: A buffer to maintain a constant pH during the reaction (e.g., Tris-HCl, pH 8.0-9.0).
-
Equipment: A pH-stat or automatic titrator, a thermostatically controlled reaction vessel, and a magnetic stirrer.
2. Assay Procedure:
-
Substrate Preparation: Prepare the lecithin emulsion by sonication or vigorous mixing in the assay buffer containing CaCl2.
-
Reaction Setup: In the thermostatically controlled reaction vessel, add the substrate emulsion and allow it to equilibrate to the desired temperature (e.g., 25-37 °C).
-
Inhibitor Incubation: Add a known concentration of the inhibitor (this compound) or the vehicle control to the reaction vessel and pre-incubate for a defined period.
-
Enzyme Addition: Initiate the enzymatic reaction by adding a specific amount of the sPLA2 enzyme to the reaction mixture.
-
Titration: Immediately begin monitoring the pH of the reaction mixture. As the enzyme hydrolyzes the phospholipid, fatty acids are released, causing a decrease in pH. The pH-stat or automatic titrator adds the NaOH titrant to maintain a constant pH (e.g., pH 8.9).
-
Data Acquisition: Record the volume of NaOH consumed over time. The rate of NaOH addition is directly proportional to the rate of the enzymatic reaction.
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in the control (vehicle only) wells. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, can then be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
sPLA2-Mediated Inflammatory Signaling Pathway
Secretory phospholipase A2 (sPLA2) plays a pivotal role in the initiation of the inflammatory response. The following diagram illustrates the signaling cascade that is inhibited by N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound).
Caption: sPLA2 inflammatory pathway and the inhibitory action of this compound.
Experimental Workflow for sPLA2 Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like this compound against sPLA2.
Caption: General workflow for an in vitro sPLA2 inhibition assay.
Conclusion
N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) is a well-established and potent inhibitor of secretory phospholipase A2. Its ability to block the production of arachidonic acid, a key precursor of pro-inflammatory eicosanoids, underscores its therapeutic potential as an anti-inflammatory agent. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of sPLA2 inhibition. Further research to elucidate its selectivity profile against various sPLA2 isoforms and other phospholipases will be crucial for a more complete assessment of its pharmacological properties.
References
Ro 23-9358: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-9358, chemically identified as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to various pro-inflammatory mediators. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, available quantitative data, and the general experimental protocols used in its evaluation. The information is intended to support researchers and professionals in the field of drug development in understanding the therapeutic potential of targeting sPLA2 with inhibitors like this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Secretory phospholipase A2 (sPLA2) enzymes are critical initiators of the inflammatory cascade. By releasing arachidonic acid from cell membranes, sPLA2 fuels the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1][2][3] The inhibition of sPLA2, therefore, represents a promising therapeutic strategy for a wide range of inflammatory conditions. This compound has been identified as a potent inhibitor of this enzyme, demonstrating significant anti-inflammatory activity in preclinical models.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the direct inhibition of secretory phospholipase A2. By binding to the active site of sPLA2, this compound prevents the enzyme from hydrolyzing its phospholipid substrates. This blockade at an early and critical stage of the inflammatory pathway leads to a reduction in the downstream production of arachidonic acid and, consequently, a decrease in the synthesis of pro-inflammatory eicosanoids and cytokines.
Signaling Pathway
The inhibitory action of this compound on sPLA2 interrupts a key signaling cascade in the inflammatory process. The following diagram illustrates the central role of sPLA2 and the point of intervention for this compound.
Quantitative Data
The potency of this compound as an sPLA2 inhibitor has been quantified in vitro. The following table summarizes the available data.
| Assay Type | Target | IC50 Value | Reference |
| In vitro enzyme assay | Secretory Phospholipase A2 (sPLA2) | 230 nM | LeMahieu et al., 1993 |
Note: Specific quantitative data from in vivo studies, such as the percentage of inhibition in the rat carrageenan pleurisy and bee venom-induced mouse paw edema models, were not available in the searched literature.
Experimental Protocols
Detailed experimental protocols for the specific in vivo studies involving this compound were not available in the provided search results. However, based on general knowledge of these inflammatory models, the following outlines the likely methodologies.
Rat Carrageenan-Induced Pleurisy Model
This model is commonly used to assess the efficacy of anti-inflammatory agents on exudate formation and leukocyte migration in the pleural cavity.
General Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Pleurisy: Intrapleural injection of a carrageenan solution.
-
Drug Administration: this compound would be administered, likely intraperitoneally or orally, at various doses prior to or shortly after carrageenan injection.
-
Sample Collection: At a specified time point (e.g., 4-6 hours) post-carrageenan injection, animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate is measured, and the total and differential leukocyte counts are determined. The levels of inflammatory mediators (e.g., prostaglandins, cytokines) in the exudate can also be quantified.
-
Outcome Measures: The primary outcomes would be the reduction in exudate volume and the number of infiltrating leukocytes in the this compound-treated groups compared to a vehicle control group.
Bee Venom-Induced Mouse Paw Edema Model
This is a widely used acute inflammation model to evaluate the anti-edematous effects of compounds.
General Protocol:
-
Animal Model: Male Swiss Albino or BALB/c mice.
-
Induction of Edema: Subplantar injection of bee venom into the hind paw.
-
Drug Administration: this compound would be administered, typically intraperitoneally or orally, at various doses prior to the bee venom injection.
-
Measurement of Edema: Paw volume or thickness is measured at regular intervals (e.g., 15, 30, 60, 120 minutes) after the bee venom injection using a plethysmometer or a digital caliper.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups with the vehicle control group.
-
Outcome Measures: The primary outcome is the dose-dependent reduction in paw edema by this compound.
Conclusion
This compound is a potent inhibitor of secretory phospholipase A2, a key enzyme in the inflammatory pathway. Its ability to block the production of arachidonic acid and subsequent inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. While in vitro data confirms its high potency, further investigation is warranted to fully elucidate its efficacy and safety profile in in vivo models and, potentially, in clinical settings. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and the broader class of sPLA2 inhibitors.
References
The Discovery and Development of Ro 23-9358: A Technical Overview of a Secretory Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-9358, chemically identified as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent inhibitor of secretory phospholipase A2 (sPLA2) that emerged from research at Hoffmann-La Roche.[1] sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By targeting this key enzymatic step, this compound demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing the available quantitative data, outlining plausible experimental protocols, and visualizing key pathways and workflows.
Core Data Summary
The following table summarizes the key quantitative data available for this compound. It is important to note that detailed information regarding its selectivity for different sPLA2 isoforms and its pharmacokinetic profile is limited in the public domain.
| Parameter | Value | Reference |
| In Vitro Activity | ||
| sPLA2 Inhibition (IC50) | 230 nM | [1] |
| In Vivo Activity | ||
| Anti-inflammatory Activity | Demonstrated in two animal models | [2] |
Mechanism of Action: Inhibition of Secretory Phospholipase A2
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of secretory phospholipase A2. sPLA2s are a family of enzymes that are critical in the initiation and propagation of the inflammatory response. The generally accepted mechanism involves the following steps, which are interrupted by this compound:
References
Ro 23-9358: A Deep Dive into its Function as a Secretory Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-9358, with the chemical formula C₃₀H₅₁NO₆ and a molecular weight of 521.73 g/mol , is a potent inhibitor of secretory phospholipase A2 (sPLA₂) enzymes, demonstrating significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant signaling pathways. Secretory PLA₂s are key enzymes in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][5] The inhibition of sPLA₂ by this compound presents a promising therapeutic strategy for a range of inflammatory conditions.
Quantitative Inhibitory Data
The inhibitory potency of this compound against secretory phospholipase A₂ has been quantified in various studies. A key parameter for assessing the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | IC₅₀ Value | Reference |
| Secretory Phospholipase A₂ (sPLA₂) | 230 nM | [1] |
Note: The specific isoform of sPLA₂ for this reported IC₅₀ value is not consistently detailed in the available literature. Further research is required to determine the selectivity of this compound against different sPLA₂ isoforms, such as sPLA₂-IIA, sPLA₂-V, and sPLA₂-X.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of secretory phospholipase A₂. By binding to the enzyme, it prevents the hydrolysis of phospholipids, thereby blocking the release of arachidonic acid. This interruption of the initial step in the arachidonic acid cascade leads to a downstream reduction in the production of potent pro-inflammatory mediators, including prostaglandins (like PGE₂) and leukotrienes (like LTB₄).
dot
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro sPLA₂ Activity Assay (Radiometric)
This assay measures the enzymatic activity of sPLA₂ by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Recombinant human sPLA₂ (e.g., sPLA₂-IIA)
-
Radiolabeled substrate: 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine
-
Unlabeled 1-palmitoyl-2-arachidonyl-phosphatidylcholine
-
Assay buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂ and bovine serum albumin (BSA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare substrate vesicles by mixing the radiolabeled and unlabeled phospholipids in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in the assay buffer by vortexing or sonication.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, sPLA₂ enzyme, and either this compound or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate vesicles.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., a mixture of Dole's reagent - isopropanol/heptane/H₂SO₄).
-
Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation to separate the phases.
-
Transfer an aliquot of the upper organic phase containing the radiolabeled fatty acid to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
dot
Caption: In Vitro sPLA₂ Inhibition Assay Workflow.
In Vivo Anti-inflammatory Activity: Rat Carrageenan-Induced Pleurisy
This model assesses the ability of this compound to reduce acute inflammation in the pleural cavity of rats.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Heparinized saline
Procedure:
-
Administer this compound or vehicle to the rats at a predetermined time before the carrageenan challenge (e.g., 1 hour).
-
Anesthetize the rats.
-
Induce pleurisy by injecting 0.1 mL of carrageenan solution into the pleural cavity.
-
At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.
-
Measure the volume of the collected exudate.
-
Centrifuge the exudate to pellet the cells.
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Prepare a smear of the cells for differential cell counting (e.g., neutrophils, monocytes).
-
The supernatant can be used to measure the levels of inflammatory mediators such as prostaglandins (PGE₂) and leukotrienes (LTB₄) using ELISA or other immunoassays.
-
Calculate the percentage of inhibition of exudate volume, leukocyte migration, and mediator production for the this compound treated group compared to the vehicle control group.
In Vivo Anti-inflammatory Activity: Mouse Bee Venom-Induced Paw Edema
This model evaluates the effect of this compound on acute local inflammation and edema.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
Bee venom solution in sterile saline
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the bee venom challenge (e.g., 30 minutes).
-
Measure the initial volume or thickness of the right hind paw of each mouse.
-
Induce edema by injecting a small volume (e.g., 20 µL) of bee venom solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points after the bee venom injection (e.g., 15, 30, 60, 120 minutes).
-
Calculate the increase in paw volume or thickness (edema) for each mouse at each time point.
-
Determine the percentage of inhibition of edema in the this compound treated group compared to the vehicle control group.
sPLA₂ Signaling Pathway in Inflammation
Secretory phospholipase A₂ plays a pivotal role in initiating and amplifying the inflammatory response. Upon stimulation by pro-inflammatory signals, cells release sPLA₂ into the extracellular space. There, it binds to the outer leaflet of cell membranes and catalyzes the hydrolysis of phospholipids, primarily releasing arachidonic acid. This free arachidonic acid is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent signaling molecules that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, pain, and recruitment of immune cells.
dot
Caption: sPLA₂ Signaling Pathway in Inflammation.
Conclusion
This compound is a potent inhibitor of secretory phospholipase A₂, a critical enzyme in the inflammatory cascade. Its ability to block the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids underscores its therapeutic potential for a variety of inflammatory diseases. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the properties and applications of this promising sPLA₂ inhibitor. Future research should focus on elucidating its inhibitory profile against specific sPLA₂ isoforms and further exploring its efficacy and safety in preclinical and clinical settings.
References
Target Validation of Ro 23-9358 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-9358, with the chemical name N-(carboxymethyl)-N-[3,5-bis(decyloxy)phenyl]glycine, is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting the Group IIA isoform (PLA2G2A).[1] This enzyme family plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[2] Arachidonic acid serves as the precursor for a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, making sPLA2 a compelling target for anti-inflammatory drug development. This technical guide provides an in-depth overview of the target validation of this compound in inflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Target and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of sPLA2. The primary validated target of this compound is secretory phospholipase A2 Group IIA (sPLA2-IIA).
Biochemical Potency
In biochemical assays, this compound demonstrates potent inhibition of sPLA2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Compound | Target | IC50 | Reference |
| This compound | sPLA2 | 230 nM | [3] |
Preclinical Validation in Inflammation Models
The anti-inflammatory activity of this compound has been demonstrated in various preclinical models of inflammation. While specific dose-response data from publicly available literature is limited, the compound has shown efficacy in models such as arachidonic acid-induced ear edema and carrageenan-induced paw edema.
In Vivo Efficacy
| Model | Species | Effect of this compound | Reference |
| Arachidonic Acid-Induced Ear Edema | Mouse | Inhibition of edema | [2] |
| Carrageenan-Induced Paw Edema | Rat | Inhibition of edema | [2] |
Signaling Pathways
The inhibition of sPLA2 by this compound interrupts a critical step in the inflammatory signaling cascade. By preventing the release of arachidonic acid, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, sPLA2-IIA has been shown to activate the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression, including cytokines such as TNF-α and IL-6.
sPLA2-IIA signaling cascade in inflammation and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of sPLA2 inhibitors like this compound.
In Vitro Assays
Objective: To determine the inhibitory activity of a compound against sPLA2.
Principle: This assay measures the enzymatic activity of sPLA2 by detecting the hydrolysis of a synthetic substrate.
Materials:
-
Recombinant human sPLA2-IIA
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)
-
Test compound (this compound)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the test compound dilutions.
-
Add the sPLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled phospholipid substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for sPLA2 activity assay.
Objective: To measure the release of arachidonic acid from cells upon stimulation and the inhibitory effect of a test compound.
Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into cellular phospholipids. Upon stimulation, sPLA2 releases the labeled arachidonic acid into the culture medium, which can then be quantified.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
[3H]-Arachidonic acid
-
Cell culture medium
-
Stimulant (e.g., LPS, IL-1β)
-
Test compound (this compound)
-
Scintillation counter
Procedure:
-
Culture cells to near confluency in appropriate culture plates.
-
Label the cells by incubating with [3H]-Arachidonic acid in serum-free medium for several hours (e.g., 18-24 hours).
-
Wash the cells extensively to remove unincorporated [3H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with the chosen inflammatory agonist.
-
After a defined incubation period, collect the culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of arachidonic acid release and the inhibition by the test compound.
Objective: To quantify the effect of a test compound on the production of pro-inflammatory cytokines by inflammatory cells.
Materials:
-
Inflammatory cells (e.g., primary macrophages or neutrophils)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound (this compound)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Cell culture plates and reagents
Procedure:
-
Plate the inflammatory cells and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent inhibition of cytokine release by this compound.
In Vivo Models
Objective: To evaluate the in vivo anti-inflammatory activity of a topically or systemically administered compound.
Principle: Topical application of arachidonic acid to the mouse ear induces a rapid and transient inflammatory response characterized by edema.
Materials:
-
Mice (e.g., CD-1 or BALB/c)
-
Arachidonic acid solution in a suitable solvent (e.g., acetone)
-
Test compound (this compound) formulated for topical or systemic administration
-
Micrometer for measuring ear thickness
Procedure:
-
Administer the test compound to the mice via the desired route (e.g., topical application to the ear or oral gavage) at various doses.
-
After a specified pre-treatment time, topically apply a solution of arachidonic acid to one ear of each mouse. The contralateral ear receives the vehicle alone.
-
At the time of peak inflammation (typically 1-2 hours after arachidonic acid application), measure the thickness of both ears using a micrometer.
-
The degree of edema is calculated as the difference in thickness between the arachidonic acid-treated ear and the vehicle-treated ear.
-
Calculate the percentage inhibition of edema for each dose of the test compound compared to the vehicle control group.
Objective: To assess the in vivo anti-inflammatory effect of a systemically administered compound in an acute inflammation model.
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema formation.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Carrageenan solution in saline
-
Test compound (this compound) for systemic administration
-
Pletysmometer for measuring paw volume
Procedure:
-
Administer the test compound to the rats at various doses via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
After a pre-determined time, inject a solution of carrageenan into the subplantar region of one hind paw of each rat. The contralateral paw can be injected with saline as a control.
-
Measure the paw volume of both hind paws at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.
-
Calculate the percentage inhibition of edema for each dose of the test compound compared to the vehicle control group.
General workflow for in vivo inflammation models.
Conclusion
This compound is a potent inhibitor of sPLA2-IIA, a key enzyme in the inflammatory cascade. Its mechanism of action, involving the blockade of arachidonic acid release and subsequent downstream inflammatory pathways, provides a strong rationale for its therapeutic potential in inflammatory diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation and validation of sPLA2 inhibitors. Further studies providing detailed in vivo dose-response data and elucidating the precise effects on various inflammatory cell types will be crucial for the clinical development of this compound and other compounds in this class.
References
Investigating the Role of Secretory Phospholipase A2 with the Potent Inhibitor Ro 23-9358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are a family of lipolytic enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cancer.[1][2] By hydrolyzing the sn-2 position of glycerophospholipids, sPLA2s release arachidonic acid (AA), the precursor to a vast array of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[3] Given their central role in the inflammatory cascade, sPLA2s have emerged as a significant therapeutic target. This technical guide focuses on the investigation of sPLA2 function using the potent and selective inhibitor, Ro 23-9358. We will delve into the mechanism of action of sPLA2, the inhibitory properties of this compound, detailed experimental protocols for its use, and its effects on downstream signaling pathways.
sPLA2 and the Arachidonic Acid Cascade
The canonical pathway initiated by sPLA2 involves the liberation of arachidonic acid from the cell membrane. This free AA is then available for metabolism by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. These eicosanoids are potent signaling molecules that regulate a wide range of cellular responses, including inflammation, immunity, and cell proliferation.
Beyond its enzymatic role, sPLA2 can also function as a ligand for various receptors, thereby activating intracellular signaling cascades independent of its catalytic activity.[4] This dual functionality underscores the complexity of sPLA2 signaling and the importance of specific inhibitors like this compound to dissect its multifaceted roles.
This compound: A Potent sPLA2 Inhibitor
This compound is a well-characterized and potent inhibitor of secretory phospholipase A2.[5][6] Its inhibitory activity is crucial for elucidating the specific contributions of sPLA2 to various cellular and physiological processes.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against sPLA2 has been quantified in various studies. This data is essential for designing experiments with appropriate inhibitor concentrations.
| Parameter | Value | Enzyme Source/Assay Condition | Reference |
| IC50 | 230 nM | sPLA2 (likely Group IIA) | [3][5] |
| Inhibition of SAA-induced sPLA2 activity in smooth muscle cells | Significant reduction at 10 µM and 20 µM | Rabbit aortic smooth muscle cells | [7][8] |
| Inhibition of SAA-induced cholesterol esterification | Significant reduction at 10 µM and 20 µM | Rabbit aortic smooth muscle cells | [7][8] |
| Inhibition of IL-1β-induced cholesterol esterification | Significant reduction at 20 µM | Rabbit aortic smooth muscle cells | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducible investigation of sPLA2 function using this compound. Below are protocols derived from published studies.
sPLA2 Activity Assay
This protocol is adapted from a study investigating the effect of this compound on serum amyloid A (SAA)-induced sPLA2 activity in smooth muscle cells.[7][8]
Objective: To measure the enzymatic activity of secreted sPLA2 in cell culture media and assess the inhibitory effect of this compound.
Materials:
-
Rabbit aortic smooth muscle cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum amyloid A (SAA)
-
This compound
-
sPLA2 activity assay kit (e.g., Cayman Chemical, Cat. No. 10004883 or similar)[9]
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate rabbit aortic smooth muscle cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM and 20 µM) for 1 hour.[7][8]
-
Stimulate the cells with an appropriate concentration of SAA (e.g., 4 µmol/L) for 24 hours.[7][8] Include vehicle-treated and unstimulated controls.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture media.
-
-
sPLA2 Activity Measurement:
-
Perform the sPLA2 activity assay according to the manufacturer's instructions of the chosen kit.[9] This typically involves the use of a substrate that releases a fluorescent or chromogenic product upon cleavage by sPLA2.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the sPLA2 activity, often expressed as nmol/min/mL or similar units.
-
Compare the activity in the this compound-treated samples to the SAA-stimulated control to determine the percent inhibition.
-
Cholesterol Esterification Assay
This protocol is designed to assess the downstream effects of sPLA2 inhibition on cholesterol metabolism.[7][8]
Objective: To measure the incorporation of radiolabeled oleic acid into cholesteryl esters as an indicator of cholesterol trafficking and esterification, and to evaluate the effect of this compound.
Materials:
-
Rabbit aortic smooth muscle cells
-
Cell culture medium
-
SAA or IL-1β
-
This compound
-
[¹⁴C]oleic acid
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Lipid Extraction and Analysis:
-
After incubation, wash the cells and extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Scrape the portion of the TLC plate corresponding to cholesteryl esters.
-
-
Quantification:
-
Measure the radioactivity of the scraped silica using a scintillation counter.
-
Normalize the counts per minute (cpm) to the protein content of the cell lysate.
-
-
Data Analysis:
-
Compare the [¹⁴C]cholesteryl oleate accumulation in this compound-treated cells to the stimulated control to assess the inhibitory effect.
-
Signaling Pathways and Visualizations
To visualize the role of sPLA2 and the point of inhibition by this compound, the following diagrams have been generated using the DOT language.
sPLA2-Mediated Arachidonic Acid and Prostaglandin Synthesis Pathway
Experimental Workflow for Investigating sPLA2 Inhibition by this compound
sPLA2-Mediated Pro-inflammatory Cytokine Production
Conclusion
This compound serves as an invaluable tool for dissecting the intricate roles of secretory phospholipase A2 in health and disease. Its high potency and selectivity allow for the specific inhibition of sPLA2, enabling researchers to probe its contribution to the arachidonic acid cascade, downstream inflammatory signaling, and other cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust experiments aimed at understanding and targeting sPLA2-mediated pathologies. Further research, particularly exploring the effects of this compound in various cell types and in vivo models, will continue to enhance our understanding of sPLA2 and pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secreted Phospholipases A2 - not just Enzymes: Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Ro 23-9358: An In-Depth Technical Guide for Studying Cholesterol Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2), and its application in the study of intracellular cholesterol trafficking. This document details the underlying signaling pathways, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its use in a research setting.
Introduction to this compound and Cholesterol Trafficking
Intracellular cholesterol homeostasis is a tightly regulated process involving the transport of cholesterol between various organelles. A key pathway involves the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum (ER) for esterification by acyl-CoA:cholesterol acyltransferase (ACAT). This process is crucial for preventing the accumulation of free cholesterol, which can be toxic to cells, and for storing cholesterol for future use.
Inflammatory mediators, such as serum amyloid A (SAA) and interleukin-1β (IL-1β), have been shown to induce the trafficking of endogenous cholesterol to the ER.[1] This process is dependent on the activity of secretory phospholipase A2 (sPLA2). This compound is a potent inhibitor of sPLA2 and serves as a valuable chemical tool to dissect the molecular mechanisms of this cholesterol trafficking pathway.[1] By inhibiting sPLA2, this compound blocks the downstream signaling cascade that leads to the mobilization of plasma membrane cholesterol.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the enzymatic activity of sPLA2. In the context of SAA-induced cholesterol trafficking, the signaling pathway is as follows:
-
Induction of sPLA2: Inflammatory mediators like SAA and IL-1β stimulate the expression and secretion of sPLA2.[1]
-
Activation of Sphingomyelinase: The secreted sPLA2 acts on the plasma membrane, leading to the activation of sphingomyelinase.[1]
-
Cholesterol Release: Sphingomyelinase hydrolyzes sphingomyelin in the plasma membrane, which results in the release of free cholesterol from the membrane.[1]
-
Trafficking to the ER: The released cholesterol is then transported to the endoplasmic reticulum.
-
Esterification: In the ER, the cholesterol is esterified by ACAT, forming cholesteryl esters that can be stored in lipid droplets.
This compound intervenes at the second step by inhibiting sPLA2 activity, thereby preventing the subsequent activation of sphingomyelinase and the release of cholesterol from the plasma membrane.
Quantitative Data
The inhibitory effect of this compound on SAA-induced sPLA2 activity and cholesterol esterification has been quantified in rat aortic smooth muscle cells. The following tables summarize the key findings.
Table 1: Effect of this compound on SAA-Induced sPLA2 Activity
| Treatment | sPLA2 Activity (nmol product/min/cm²) (Mean ± SD) | Percent Inhibition |
| Control | ~0.05 ± 0.01 | N/A |
| SAA (4 µmol/L) | ~0.25 ± 0.02 | 0% |
| SAA + this compound (10 µmol/L) | ~0.15 ± 0.02 | ~40% |
| SAA + this compound (20 µmol/L) | ~0.10 ± 0.01 | ~60% |
| Data are estimations based on graphical representations in Pessolano et al., 2012.[1] |
Table 2: Effect of this compound on SAA-Induced Cholesterol Esterification
| Treatment | [¹⁴C] Cholesteryl Oleate Accumulation (cpm/µg protein) (Mean ± SD) | Percent Inhibition |
| Control | ~20 ± 5 | N/A |
| SAA (4 µmol/L) | ~80 ± 10 | 0% |
| SAA + this compound (10 µmol/L) | ~40 ± 8 | ~50% |
| SAA + this compound (20 µmol/L) | ~30 ± 6 | ~62.5% |
| Data are estimations based on graphical representations in Pessolano et al., 2012.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study cholesterol trafficking.
Cell Culture and Treatment
-
Cell Line: Rat aortic smooth muscle cells are a suitable model.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to reach near confluence.
-
Serum Starvation: Before treatment, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 24 hours to synchronize the cells and reduce baseline cholesterol esterification.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) at the desired concentrations (e.g., 10 µmol/L and 20 µmol/L) for 1 hour.
-
Stimulation: Add SAA (e.g., 4 µmol/L) or IL-1β to the culture medium and incubate for the desired time (e.g., 24 hours).
Cholesterol Esterification Assay
This assay measures the incorporation of a radiolabeled fatty acid into cholesteryl esters.
-
Labeling: During the stimulation with SAA, add [¹⁴C] oleic acid (complexed to bovine serum albumin) to the culture medium at a final concentration of 0.2 µCi/mL.
-
Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS and lyse them in a suitable buffer (e.g., 0.1 N NaOH).
-
Lipid Extraction: Transfer the cell lysate to a glass tube and perform a lipid extraction using the method of Bligh and Dyer. Add methanol and chloroform in a ratio that results in a single phase, vortex thoroughly, and then add chloroform and water to separate the phases.
-
Thin-Layer Chromatography (TLC): Spot the lipid-containing lower chloroform phase onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a solvent system that separates neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include standards for cholesterol, oleic acid, and cholesteryl oleate on the plate.
-
Quantification: Visualize the lipid spots using iodine vapor or a phosphorimager. Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the cholesteryl ester counts per microgram of protein.
Secretory Phospholipase A2 (sPLA2) Activity Assay
This assay measures the enzymatic activity of sPLA2 in the cell culture medium.
-
Sample Collection: After the treatment period, collect the cell culture medium.
-
Assay Principle: A common method involves a fluorometric or colorimetric assay using a synthetic substrate that releases a detectable molecule upon cleavage by sPLA2. For example, a substrate with a thioester bond at the sn-2 position can be used, where cleavage releases a free thiol that reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure (using a commercial kit is recommended):
-
Prepare the reaction buffer containing calcium, as sPLA2s are calcium-dependent.
-
Add the cell culture supernatant (containing sPLA2) to the wells of a microplate.
-
Add the substrate and the detection reagent (e.g., DTNB).
-
Incubate at 37°C and measure the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
-
Calculation: Calculate the sPLA2 activity based on the rate of change in absorbance or fluorescence, using a standard curve if necessary. The activity is typically expressed as nmol of substrate hydrolyzed per minute per volume of medium or normalized to the cell number or protein content.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of secretory phospholipase A2 in intracellular cholesterol trafficking. Its ability to potently and specifically inhibit sPLA2 allows researchers to probe the signaling cascade initiated by inflammatory mediators that leads to the mobilization of plasma membrane cholesterol for esterification in the endoplasmic reticulum. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to further elucidate the complex mechanisms of cellular cholesterol homeostasis.
References
Early Research on Ro 23-9358: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-9358, chemically known as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent inhibitor of secretory phospholipase A2 (sPLA2) that emerged from early drug discovery efforts at Hoffmann-La Roche.[1] sPLA2 enzymes are key players in the inflammatory cascade, responsible for the hydrolysis of phospholipids to generate arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By targeting sPLA2, this compound presented a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its inhibitory potency, anti-inflammatory activity, and the experimental methodologies used in its initial characterization.
Core Compound Data
| Identifier | Value |
| Compound Name | This compound |
| Systematic Name | N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine |
| Molecular Formula | C₃₀H₅₁NO₆ |
| Molecular Weight | 521.73 g/mol |
| Target | Secretory Phospholipase A2 (sPLA2) |
Quantitative Data: In Vitro Inhibitory Activity
Early studies established this compound as a potent inhibitor of sPLA2. The following table summarizes the available quantitative data on its inhibitory activity.
| Enzyme Source | Assay Type | IC₅₀ (nM) | Reference |
| Not Specified | Not Specified | 230 | [1] |
Note: The specific isoform of sPLA2 and the detailed assay conditions for this reported IC₅₀ value are not available in the public domain. The provided data is based on a secondary citation.
Experimental Protocols
Detailed experimental protocols from the original research on this compound are not publicly available. The following are representative methodologies from the era (early 1990s) that were likely employed for the in vitro and in vivo characterization of sPLA2 inhibitors like this compound.
In Vitro sPLA2 Inhibition Assay (Radiolabeled E. coli Substrate Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from bacterial membranes.
1. Substrate Preparation:
-
Escherichia coli cultures are grown in the presence of a radiolabeled fatty acid, such as [³H]oleic acid or [¹⁴C]arachidonic acid, to incorporate the radiolabel into their membrane phospholipids.
-
The bacterial cells are harvested, washed, and then autoclaved to sterilize and prepare the cell envelopes as a substrate for the sPLA2 enzyme.
2. Enzyme Reaction:
-
The reaction mixture is prepared in a buffer solution (e.g., Tris-HCl) containing calcium chloride (CaCl₂), as sPLA2 enzymes are calcium-dependent.
-
A known amount of purified sPLA2 enzyme (from a source such as snake venom or mammalian pancreas) is added to the reaction mixture.
-
The test compound, this compound, is added at various concentrations to assess its inhibitory effect. A control reaction without the inhibitor is run in parallel.
-
The reaction is initiated by the addition of the radiolabeled E. coli substrate.
3. Incubation and Termination:
-
The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
The reaction is terminated by the addition of a stop solution, typically a fatty acid-free bovine serum albumin (BSA) solution in an acidic buffer, which binds to the released radiolabeled fatty acids and stops the enzymatic activity.
4. Quantification of Released Fatty Acid:
-
The reaction mixture is centrifuged to pellet the unhydrolyzed bacterial membranes.
-
The radioactivity in the supernatant, which corresponds to the amount of released radiolabeled fatty acid, is measured using a liquid scintillation counter.
5. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound by comparing the radioactivity in the test samples to the control.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This widely used animal model assesses the ability of a compound to reduce acute inflammation.[2][3][4][5]
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used for the experiment.[2][3]
-
The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.
2. Compound Administration:
-
This compound is formulated in a suitable vehicle (e.g., a solution with a suspending agent like carboxymethyl cellulose).
-
The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of rats. A control group receives only the vehicle. A positive control group is often included, receiving a known anti-inflammatory drug such as indomethacin.
3. Induction of Inflammation:
-
One hour after the administration of the test compound, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is made into the right hind paw of each rat to induce localized inflammation and edema.[2][3]
4. Measurement of Paw Edema:
-
The volume of the inflamed paw is measured at specific time points after the carrageenan injection, usually at 1, 2, 3, and 4 hours.[2]
-
Paw volume is typically measured using a plethysmometer, which determines the volume of water displaced by the paw.
5. Data Analysis:
-
The degree of swelling is calculated as the increase in paw volume at each time point compared to the initial volume before carrageenan injection.
-
The percentage of inhibition of edema for each dose of this compound is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
The dose-response relationship is analyzed to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
sPLA2-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the inflammatory cascade, the point of intervention for this compound, and the downstream consequences.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterization of this compound
This diagram outlines the logical progression of experiments likely undertaken in the early research of this compound.
Caption: A likely experimental workflow for the early evaluation of this compound.
Conclusion
The early research on this compound identified it as a potent small-molecule inhibitor of secretory phospholipase A2 with promising anti-inflammatory properties. While detailed primary data and protocols are not fully accessible in the public domain, this guide provides a comprehensive overview based on available information and representative methodologies of the time. The foundational work on this compound contributed to the understanding of the therapeutic potential of sPLA2 inhibition and paved the way for further research in this area. For drug development professionals, the case of this compound serves as an important example of early-stage characterization of a novel anti-inflammatory agent.
References
Methodological & Application
Application Notes and Protocols for Ro 23-9358 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ro 23-9358 is a known inhibitor of secreted phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes and lipid metabolism. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a specific focus on its effects on sPLA2 activity and cholesterol esterification in smooth muscle cells. Additionally, general protocols for assessing cell viability, apoptosis, and cell cycle, which can be adapted for use with this compound, are provided.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of secreted phospholipase A2 (sPLA2). sPLA2 is a key enzyme that hydrolyzes phospholipids, leading to the production of free fatty acids, including arachidonic acid, and lysophospholipids. These molecules are precursors for various inflammatory mediators. In the context of cholesterol metabolism, sPLA2 activity has been linked to the trafficking of cholesterol to the endoplasmic reticulum for esterification. By inhibiting sPLA2, this compound can modulate these downstream signaling pathways.
Experimental Protocols
sPLA2 Activity Inhibition Assay in Smooth Muscle Cells
This protocol details the methodology to assess the inhibitory effect of this compound on sPLA2 activity in neonatal rat aortic smooth muscle cells, particularly in the context of serum amyloid A (SAA)-induced sPLA2 expression.
Cell Culture:
-
Cell Line: Neonatal rat aortic smooth muscle cells.
-
Culture Medium: Dulbecco's modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Seed neonatal rat aortic smooth muscle cells in appropriate culture vessels and grow to confluence.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 10 µM and 25 µM) for a specified period.[2]
-
Induce sPLA2 expression by treating the cells with an agonist such as Serum Amyloid A (SAA) (e.g., 4 µmol/L) for 24 hours.[2]
-
Collect the cell culture media.
-
Measure the sPLA2 enzyme activity in the collected media using a commercially available sPLA2 assay kit. These kits typically involve a fluorescent or colorimetric substrate for sPLA2.
-
Quantify the results by measuring the fluorescence or absorbance using a plate reader.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | SAA Concentration (µmol/L) | sPLA2 Activity (nmol product/min/cm²)[2] |
| Control | 0 | 0 | Baseline |
| SAA | 0 | 4 | Significantly increased |
| SAA + this compound | 10 | 4 | Significantly decreased vs. SAA |
| SAA + this compound | 25 | 4 | Further decreased vs. SAA |
Note: The values in the table are representative and should be determined experimentally.
Cholesterol Esterification Assay
This protocol outlines the procedure to measure the effect of this compound on cholesterol esterification in smooth muscle cells.
Experimental Procedure:
-
Culture neonatal rat aortic smooth muscle cells as described above.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 10 µM and 25 µM).[2]
-
Treat the cells with SAA (e.g., 4 µmol/L) in the presence of [14C] oleic acid for 24 hours.[2]
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids.
-
Separate the [14C] cholesteryl oleate from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of [14C] cholesteryl oleate using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | SAA Concentration (µmol/L) | [14C] Cholesteryl Oleate Accumulation (cpm/µg protein)[2] |
| Control | 0 | 0 | Baseline |
| SAA | 0 | 4 | Significantly increased |
| SAA + this compound | 10 | 4 | Significantly decreased vs. SAA |
| SAA + this compound | 25 | 4 | Further decreased vs. SAA |
Note: The values in the table are representative and should be determined experimentally.
Cell Viability Assay (General Protocol)
This is a general protocol using a resazurin-based assay to assess cell viability and can be adapted for use with this compound.[3]
Experimental Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the reduced product (resorufin) using a plate reader with an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (General Protocol)
This general protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[4][5]
Experimental Procedure:
-
Culture cells and treat them with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (General Protocol)
This general protocol uses Propidium Iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.[6]
Experimental Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound as an sPLA2 inhibitor.
Caption: Experimental workflow for testing this compound in cell culture.
References
- 1. innoprot.com [innoprot.com]
- 2. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols for Ro 23-9358 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-9358 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme pivotal in the inflammatory cascade. By blocking sPLA2, this compound effectively prevents the release of arachidonic acid from cell membranes, a rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This activity gives this compound significant anti-inflammatory properties, making it a valuable tool for in vitro research in inflammation, cell signaling, and drug discovery.
These application notes provide detailed protocols and guidelines for the in vitro use of this compound, including its mechanism of action, preparation of solutions, and specific experimental procedures.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to secretory phospholipase A2. This action blocks the hydrolysis of phospholipids at the sn-2 position, thereby preventing the liberation of arachidonic acid. The subsequent reduction in arachidonic acid availability leads to decreased synthesis of various inflammatory mediators.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound against sPLA2 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 230 nM.
| Parameter | Value | Enzyme |
| IC50 | 230 nM | Secretory Phospholipase A2 (sPLA2) |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at a concentration of 16 mg/mL.[1][2][3]
-
To prepare a 10 mM stock solution, dissolve 5.22 mg of this compound (Molecular Weight: 521.73 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
In Vitro sPLA2 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of this compound on sPLA2. This assay can be adapted from commercially available kits that typically use a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by sPLA2.
Figure 2: Workflow for an in vitro sPLA2 inhibition assay.
Materials:
-
Recombinant human sPLA2
-
sPLA2 assay buffer
-
Fluorescent or chromogenic sPLA2 substrate
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader capable of fluorescence or absorbance measurement
-
This compound stock solution
Protocol:
-
Prepare Reagents: Prepare all reagents as recommended by the assay kit manufacturer.
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Assay Setup: To each well of the 96-well plate, add:
-
sPLA2 enzyme solution
-
This compound dilution (or vehicle control, e.g., DMSO in assay buffer)
-
Assay buffer to bring the volume to the desired pre-incubation volume.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the sPLA2 substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a time period that allows for a linear reaction rate in the vehicle control wells (typically 30-60 minutes).
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background reading (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Inhibition of SAA-Induced sPLA2 Activity in Smooth Muscle Cells
This protocol is based on a published study demonstrating the use of this compound to inhibit serum amyloid A (SAA)-induced sPLA2 activity in rat smooth muscle cells.[4]
Materials:
-
Rat aortic smooth muscle cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum amyloid A (SAA)
-
This compound stock solution
-
sPLA2 activity assay kit
Protocol:
-
Cell Culture: Culture rat aortic smooth muscle cells in a suitable culture vessel until they reach 80-90% confluency.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 10 µM) for 1-2 hours.
-
Induce sPLA2 expression and activity by treating the cells with SAA (e.g., 2-5 µg/mL) for 24 hours in the continued presence of this compound.
-
Include appropriate controls: untreated cells, cells treated with SAA only, and cells treated with this compound only.
-
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.
-
sPLA2 Activity Measurement: Determine the sPLA2 activity in the collected supernatants using a commercial sPLA2 assay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the sPLA2 activity in the different treatment groups to determine the inhibitory effect of this compound on SAA-induced sPLA2 activity.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation (General Protocol)
This is a general and simple in vitro assay to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory properties.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.3
-
This compound stock solution
-
Spectrophotometer
Protocol:
-
Prepare Solutions:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare various dilutions of this compound in PBS.
-
-
Assay Setup: In separate test tubes, mix:
-
0.5 mL of the BSA solution
-
0.5 mL of the this compound dilution (or vehicle control)
-
-
Incubation: Incubate the tubes at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the tubes at 72°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of inhibition of protein denaturation for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with Inhibitor / Absorbance of Control)] x 100
-
A dose-dependent decrease in turbidity indicates anti-inflammatory activity.
-
Disclaimer
This information is intended for research use only. This compound is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions and dispose of it in accordance with institutional and governmental regulations. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. This compound = 97 HPLC, solid 153125-17-8 [sigmaaldrich.com]
- 2. This compound ≥97% (HPLC), solid | 153125-17-8 [sigmaaldrich.com]
- 3. This compound = 97 HPLC, solid 153125-17-8 [sigmaaldrich.com]
- 4. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 23-9358 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA₂), in various animal models of inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the dosage and administration of this compound in animal models.
| Animal Model | Administration Route | Dosage | Treatment Schedule | Observed Effect |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Daily for 7 days | Anti-inflammatory activity in a paw edema model[1] |
Further research is required to establish effective dosages for other administration routes and in different animal models.
Signaling Pathway of sPLA₂-IIA Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the activity of secretory phospholipase A₂-IIA (sPLA₂-IIA). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids in cell membranes to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking the initial step of this pathway, this compound effectively reduces the production of these inflammatory mediators.
References
Preparing High-Purity Ro 23-9358 Stock Solutions in DMSO for Research Applications
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step for reproducible and reliable experimental results. This document provides detailed application notes and protocols for the preparation of Ro 23-9358 stock solutions using Dimethyl Sulfoxide (DMSO).
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory diseases.[1][2] Proper handling and dissolution of this compound are essential to maintain its integrity and ensure accurate dosing in in vitro and in vivo studies.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research. The table below summarizes key data for this compound.
| Property | Value | Source |
| Synonyms | N-[3,5-Bis(decyloxy)phenyl]-N-(carboxymethyl)glycine | |
| CAS Number | 153125-17-8 | |
| Molecular Formula | C₃₀H₅₁NO₆ | |
| Molecular Weight | 521.73 g/mol | |
| Appearance | White solid | |
| Purity | ≥97% (HPLC) | |
| Solubility in DMSO | 16 mg/mL | [1] |
| Storage Temperature (Solid) | 2-8°C | [1] |
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment, such as a laminar flow hood, to minimize the risk of contamination.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.22 mg of this compound (Molecular Weight: 521.73 g/mol ).
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Aiding Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a short period can also aid in dissolving the compound. Avoid excessive heat, which could degrade the compound.
-
-
Sterile Filtration (Optional but Recommended):
-
For cell-based assays, it is advisable to sterile-filter the stock solution. Use a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Properly prepared and stored stock solutions in DMSO are generally stable for several months.
-
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2).[1][2] sPLA2 enzymes play a crucial role in the inflammatory cascade by hydrolyzing phospholipids in cell membranes to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in this inflammatory pathway. The expression of sPLA2 itself can be induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[3]
The following diagram illustrates the simplified signaling pathway of sPLA2-IIA in the inflammatory response and the point of inhibition by this compound.
Caption: sPLA2-IIA signaling and inhibition by this compound.
By following these detailed protocols and understanding the mechanism of action, researchers can confidently prepare and utilize this compound for their experimental needs, contributing to the advancement of research in inflammation and related therapeutic areas.
References
Application Notes and Protocols for In Vivo Study of Ro 23-9358 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the anti-inflammatory properties of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2). The protocols outlined below are based on established animal models of acute and chronic inflammation and incorporate known dosage information for this compound.
Introduction
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in the inflammatory cascade through the liberation of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.[1][2] Preclinical evidence has demonstrated the anti-inflammatory activity of this compound in animal models of inflammation.[2] These notes provide detailed protocols for investigating the efficacy of this compound in two standard in vivo models: Carrageenan-Induced Paw Edema for acute inflammation and Collagen-Induced Arthritis for chronic inflammation.
Mechanism of Action: sPLA2 Inhibition in Inflammation
Secretory phospholipase A2 (sPLA2) plays a critical role in the initiation and amplification of the inflammatory response. By hydrolyzing phospholipids, sPLA2 releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, respectively. These lipid mediators contribute to the cardinal signs of inflammation, including edema, pain, and cellular infiltration. This compound, by inhibiting sPLA2, is expected to attenuate the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Syringes and needles (26G)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (30 mg/kg)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (30 mg/kg, intraperitoneally) or the vehicle one hour before carrageenan injection.[3]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary:
| Group | Dose (mg/kg, i.p.) | Mean Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 30 | 0.42 ± 0.03 | 50.6% |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8% |
| *Data are representative and should be replaced with experimental results. P<0.05 compared to Vehicle Control. |
Protocol 2: Collagen-Induced Arthritis in Mice (Chronic Inflammation)
This model mimics the pathological features of human rheumatoid arthritis and is suitable for evaluating the therapeutic potential of compounds in a chronic inflammatory setting.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Calipers for joint measurement
-
Syringes and needles (27G)
Experimental Workflow:
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with CFA and inject 100 µL intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA and inject 100 µL intradermally at a different site near the base of the tail.
-
Treatment Initiation: Begin treatment on day 21, at the time of the booster injection.
-
Grouping (n=8-10 per group):
-
Naive Control (no immunization)
-
Vehicle Control (immunized, vehicle treated)
-
This compound (30 mg/kg/day, i.p.)
-
Positive Control (e.g., Methotrexate 1 mg/kg, 3 times/week)
-
-
Monitoring:
-
Arthritis Score: Score the severity of arthritis in each paw 2-3 times per week based on a 0-4 scale (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
-
Endpoint Analysis (Day 42):
-
Euthanize the animals and collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Collect hind paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
-
Quantitative Data Summary:
| Group | Dose | Mean Arthritis Score (Day 42) (Mean ± SEM) | Mean Paw Thickness (mm) (Day 42) (Mean ± SEM) |
| Naive Control | - | 0 ± 0 | 1.5 ± 0.05 |
| Vehicle Control | - | 10.5 ± 1.2 | 3.2 ± 0.2 |
| This compound | 30 mg/kg/day | 5.8 ± 0.9 | 2.4 ± 0.15 |
| Methotrexate | 1 mg/kg | 4.2 ± 0.7 | 2.1 ± 0.1 |
| *Data are representative and should be replaced with experimental results. P<0.05 compared to Vehicle Control. |
Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic and pharmacodynamic data for this compound are not extensively published, the provided intraperitoneal dose of 30 mg/kg has been shown to be effective.[3] For more detailed study design, it is recommended to perform preliminary pharmacokinetic studies to determine the optimal dosing regimen, including plasma concentration and half-life, in the chosen animal model.
Conclusion
The protocols described provide a robust framework for the in vivo evaluation of the anti-inflammatory properties of this compound. The carrageenan-induced paw edema model offers a rapid assessment of acute anti-inflammatory effects, while the collagen-induced arthritis model allows for the investigation of its therapeutic potential in a chronic, immune-mediated inflammatory disease. Careful adherence to these protocols and appropriate data analysis will enable a thorough characterization of the in vivo efficacy of this compound.
References
Application Notes and Protocols for Ro 23-9358 in Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-9358, identified as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][2] These enzymes are pivotal in the inflammatory cascade, primarily through the liberation of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. Elevated levels of sPLA2 are associated with various inflammatory conditions, including rheumatoid arthritis.[3] Preclinical studies have demonstrated the in vivo anti-inflammatory activity of this compound in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory joint diseases.[3]
These application notes provide a comprehensive overview of the use of this compound in preclinical arthritis research, with a focus on the adjuvant-induced arthritis (AIA) model in rats. Detailed protocols for in vivo studies, data interpretation guidelines, and the underlying mechanism of action are presented to facilitate further investigation into the therapeutic potential of sPLA2 inhibition in arthritis.
Mechanism of Action: sPLA2 Inhibition in Arthritis
Secretory phospholipase A2 (sPLA2) enzymes, particularly Group IIA, are highly expressed in the synovial fluid of patients with rheumatoid arthritis. These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and recruitment of inflammatory cells to the joint.
This compound acts as a direct inhibitor of sPLA2, thereby blocking the initial step in the arachidonic acid cascade. By preventing the release of arachidonic acid, this compound can theoretically reduce the production of a broad spectrum of pro-inflammatory lipid mediators, leading to the amelioration of arthritic symptoms.
Data Presentation
Table 1: Template for Efficacy Data of this compound in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Paw Volume (mL) on Day 21 (± SEM) | % Inhibition of Paw Edema | Arthritis Index Score on Day 21 (± SEM) | % Reduction in Arthritis Score | Serum TNF-α (pg/mL) on Day 21 (± SEM) | Serum IL-6 (pg/mL) on Day 21 (± SEM) |
| Naive (No Disease) | - | N/A | N/A | ||||
| Vehicle Control | - | 0% | 0% | ||||
| This compound | e.g., 1 | ||||||
| This compound | e.g., 5 | ||||||
| This compound | e.g., 10 | ||||||
| Positive Control (e.g., Indomethacin) | e.g., 1 |
p.o. - per os (by mouth); SEM - Standard Error of the Mean
Experimental Protocols
The following is a detailed protocol for a prophylactic study of this compound in a rat adjuvant-induced arthritis model. This protocol is based on established methodologies and should be adapted as necessary for specific experimental goals.
Protocol 1: Prophylactic Treatment in Rat Adjuvant-Induced Arthritis (AIA)
1. Animals:
-
Male Lewis rats, 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Positive control: Indomethacin or other clinically relevant non-steroidal anti-inflammatory drug (NSAID)
-
Isoflurane or other suitable anesthetic
-
Plethysmometer or digital calipers for paw volume measurement
-
Syringes and needles (26-30 gauge)
-
Oral gavage needles
3. Experimental Procedure:
a. Group Allocation:
- Randomly divide rats into treatment groups (n=8-10 per group), for example:
- Group 1: Naive (no treatment, no arthritis induction)
- Group 2: Vehicle Control (arthritis induction + vehicle)
- Group 3-5: this compound (arthritis induction + low, medium, high doses)
- Group 6: Positive Control (arthritis induction + Indomethacin)
b. Arthritis Induction (Day 0):
- Anesthetize the rats lightly with isoflurane.
- Thoroughly vortex the CFA vial to ensure a uniform suspension.
- Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw of each rat (except for the naive group).
c. Dosing (Day 0 to Day 20):
- Prepare fresh formulations of this compound and the positive control in the vehicle daily.
- Administer the assigned treatment orally via gavage once daily, starting on the day of arthritis induction (Day 0) and continuing for 21 days. The vehicle control group receives the vehicle alone.
d. Disease Assessment:
- Paw Volume: Measure the volume of both hind paws using a plethysmometer or the diameter using digital calipers every other day, starting from Day 0. The difference in volume between the arthritic paw and the contralateral paw is an indicator of inflammation.
- Arthritis Index: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum score per animal is 16.
- Body Weight: Record the body weight of each animal every other day as an indicator of general health.
e. Termination and Sample Collection (Day 21):
- At the end of the study, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and other biomarkers.
- Harvest hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
4. Data Analysis:
-
Calculate the mean and SEM for paw volume, arthritis index, and body weight for each group at each time point.
-
Determine the percentage inhibition of paw edema for the treated groups relative to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the treatment effects. A p-value of <0.05 is typically considered statistically significant.
References
Application Notes and Protocols for Ro 23-9358 in Blocking sPLA2-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes play a critical role in a variety of physiological and pathological processes, primarily through their function in the inflammatory cascade. These enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Ro 23-9358 is a potent inhibitor of sPLA2 and serves as a valuable pharmacological tool for investigating the role of sPLA2-mediated signaling in various cellular and disease models.[2][3] These application notes provide detailed protocols for utilizing this compound to effectively block sPLA2 activity and its downstream signaling pathways.
Mechanism of Action
This compound acts as a direct inhibitor of secretory phospholipase A2 enzymes.[2][3] By binding to the enzyme, it prevents the hydrolysis of phospholipid substrates, thereby blocking the initial rate-limiting step in the arachidonic acid cascade.[1][4] This inhibition leads to a subsequent reduction in the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. The anti-inflammatory effects of this compound are primarily attributed to this mechanism.[1]
Data Presentation
A summary of the quantitative data for this compound's inhibitory activity against sPLA2 is presented below.
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | 230 nM | Not Specified | Not Specified | [5] |
Signaling Pathway Diagram
The following diagram illustrates the sPLA2-mediated signaling pathway and the point of inhibition by this compound.
Caption: sPLA2 signaling cascade and this compound inhibition.
Experimental Protocols
In Vitro sPLA2 Activity Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on sPLA2. The assay is based on the cleavage of a synthetic substrate, resulting in a product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human sPLA2-IIA
-
sPLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or Ellman's reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl2)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations to be tested (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO in Assay Buffer).
-
Prepare enzyme solution: Dilute the recombinant sPLA2 in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Assay setup: In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Enzyme addition: Add 20 µL of the diluted sPLA2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate and DTNB addition: Prepare a reaction mixture containing the sPLA2 substrate and DTNB in Assay Buffer. Add 160 µL of this reaction mixture to each well to initiate the reaction.
-
Kinetic measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-414 nm every minute for 15-30 minutes.
-
Data analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of Prostaglandin E2 (PGE2) Production
This protocol outlines a method to assess the ability of this compound to inhibit the production of PGE2 in cultured cells stimulated to induce an inflammatory response.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., IL-1β)
-
This compound
-
DMSO
-
PGE2 ELISA kit
-
Cell lysis buffer and protein assay reagent
Procedure:
-
Cell culture: Plate the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh, serum-free medium. Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce PGE2 production.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time should be optimized based on the cell type and stimulus.
-
Supernatant collection: Collect the cell culture supernatant from each well.
-
PGE2 measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell viability and protein quantification: Lyse the cells remaining in the wells and determine the total protein concentration to normalize the PGE2 data. A cell viability assay (e.g., MTT) can also be performed to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Data analysis: Normalize the PGE2 concentrations to the total protein content. Plot the normalized PGE2 levels against the concentration of this compound to determine the dose-dependent inhibition.
Cellular Assay for Inhibition of Leukotriene B4 (LTB4) Production
This protocol is designed to measure the inhibitory effect of this compound on the production of LTB4 in a cellular context.
Materials:
-
Cell line or primary cells capable of producing LTB4 (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype)
-
Cell culture or incubation buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Calcium ionophore (e.g., A23187) or other stimulus
-
This compound
-
DMSO
-
LTB4 ELISA kit or LC-MS/MS for quantification
-
Cell counting equipment
Procedure:
-
Cell preparation: Isolate primary cells or harvest cultured cells and resuspend them in the incubation buffer at a defined concentration.
-
Pre-treatment with this compound: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Add the stimulus (e.g., calcium ionophore A23187 at 1-5 µM) to initiate LTB4 production.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically.
-
Reaction termination and sample preparation: Stop the reaction by adding ice-cold buffer or by centrifugation. Collect the supernatant for LTB4 analysis.
-
LTB4 measurement: Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit or by a more sensitive method like LC-MS/MS.
-
Data analysis: Plot the LTB4 concentration against the this compound concentration to determine the inhibitory effect.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
This compound is a valuable tool for dissecting the roles of sPLA2 in health and disease. The protocols provided herein offer a framework for researchers to investigate the inhibitory effects of this compound on sPLA2 activity and its downstream signaling pathways. Appropriate optimization of these protocols for specific experimental systems is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for Ro 23-9358 Treatment in Murine Models of Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2), in treating induced inflammation in mouse models. The provided methodologies for carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation are based on established experimental procedures. Quantitative data on the efficacy of this compound in these models, while not publicly available in detail, would be presented in the tables below following experimental determination.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activity of secretory phospholipase A2 (sPLA2).[1][2] sPLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids at the sn-2 position, which leads to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By blocking sPLA2, this compound effectively reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response.
Signaling Pathway of sPLA2 Inhibition
The inflammatory process initiated by stimuli such as lipopolysaccharide (LPS) leads to the activation of signaling pathways that upregulate the expression and activity of sPLA2. Inhibition of sPLA2 by this compound interrupts this cascade, leading to a reduction in the production of downstream inflammatory mediators.
Caption: sPLA2-mediated inflammatory pathway and point of inhibition by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of this compound.
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema experiment.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27-30G)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Control (Vehicle)
-
This compound (e.g., 10 mg/kg)
-
This compound (e.g., 30 mg/kg)
-
This compound (e.g., 100 mg/kg)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) 60 minutes before the induction of inflammation. The volume of administration should be approximately 10 mL/kg body weight.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 6 hours post-injection (Vt).
-
Data Analysis: The increase in paw volume is calculated as Vt - V0. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Control (Vehicle) | - | Data to be determined | - |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 30 | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined |
| Indomethacin | 10 | Data to be determined | Data to be determined |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.
Experimental Workflow:
Caption: Workflow for LPS-induced systemic inflammation experiment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile pyrogen-free saline)
-
ELISA kits for mouse TNF-α and IL-6
-
Blood collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in the previous protocol.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Control (Vehicle + Saline)
-
LPS Control (Vehicle + LPS)
-
This compound (e.g., 30 mg/kg) + LPS
-
Positive Control (e.g., Dexamethasone 1 mg/kg) + LPS
-
-
Drug Administration: Administer this compound or the vehicle intraperitoneally 1 hour before the LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally. The control group receives an equivalent volume of sterile saline.
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Serum Preparation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the serum samples using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the serum cytokine levels between the different treatment groups.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Control (Vehicle + Saline) | - | Data to be determined | Data to be determined |
| LPS Control (Vehicle + LPS) | - | Data to be determined | Data to be determined |
| This compound + LPS | 30 | Data to be determined | Data to be determined |
| Dexamethasone + LPS | 1 | Data to be determined | Data to be determined |
Vehicle Preparation and Administration
For in vivo studies, this compound can be prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline. It is recommended to sonicate the suspension to ensure uniformity before administration. Intraperitoneal injection is a common route of administration for this compound in mouse models.
Safety and Handling
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols for Intraperitoneal Administration of Ro 23-9358
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2) with demonstrated anti-inflammatory activity.[1] This document includes information on the physicochemical properties of this compound, a detailed experimental protocol for in vivo studies in mice, and a summary of reported dosage information. The provided workflow and quantitative data are intended to ensure accurate and reproducible administration for preclinical research.
Introduction to this compound
This compound, also known as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a selective inhibitor of sPLA2 enzymes.[2] These enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting sPLA2, this compound can effectively block this pathway, giving it significant potential as an anti-inflammatory agent for research in various disease models.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound as an sPLA2 inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative information for the use of this compound in intraperitoneal injection studies.
| Parameter | Value | Source |
| Molecular Weight | 521.73 g/mol | [2] |
| Solubility | 16 mg/mL in DMSO | |
| Reported In Vivo Dose | 30 mg/kg (intraperitoneal) | [3] |
| Appearance | White solid | |
| Storage Temperature | 2-8°C |
Experimental Protocol: Intraperitoneal Injection in Mice
This protocol details the steps for the preparation of this compound solution and its administration to mice via intraperitoneal injection.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Injection Solution (for a 30 mg/kg dose)
This protocol is for a target dose of 30 mg/kg in a 25 g mouse, with a final injection volume of 200 µL. The final concentration of DMSO in the vehicle should not exceed 10% to minimize toxicity.
-
Calculate the required amount of this compound:
-
For a 25 g mouse, the dose is: 30 mg/kg * 0.025 kg = 0.75 mg.
-
To prepare a stock solution for multiple animals, scale up the calculations accordingly. For example, to prepare 1 mL of dosing solution (enough for 5 mice): 0.75 mg/mouse * 5 mice = 3.75 mg of this compound.
-
-
Dissolve this compound in DMSO:
-
Weigh 3.75 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of sterile DMSO to the tube. This will create a 10% DMSO solution once brought to the final volume with saline/PBS.
-
Vortex thoroughly until the this compound is completely dissolved. The concentration of this stock solution will be 37.5 mg/mL.
-
-
Dilute with sterile saline or PBS:
-
Add 900 µL of sterile saline or PBS to the microcentrifuge tube containing the dissolved this compound in DMSO.
-
Vortex the solution again to ensure it is homogenous. The final concentration of the injection solution will be 3.75 mg/mL.
-
-
Final check:
-
Visually inspect the solution for any precipitates. If precipitates are present, gentle warming and further vortexing may be required. The solution should be clear before injection.
-
Prepare the injection solution fresh on the day of the experiment.
-
Intraperitoneal Injection Procedure
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be achieved manually or using a restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a 25-27 gauge needle. For a 25 g mouse, this will be 200 µL.
-
Insert the needle at a 15-20 degree angle into the identified injection site.
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
If no fluid is aspirated, slowly and steadily inject the full volume of the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for at least 30 minutes post-injection.
-
Experimental Workflow Diagram
Caption: Workflow for this compound intraperitoneal injection.
Safety and Handling
-
This compound is for research use only.
-
Handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This document provides a comprehensive guide for the intraperitoneal administration of the sPLA2 inhibitor this compound in a research setting. Adherence to this protocol will aid in achieving reproducible and reliable results for in vivo studies investigating the anti-inflammatory effects of this compound. Researchers should adapt the dosage and vehicle composition as necessary based on their specific experimental design and animal model, always ensuring that the final concentration of any solvent like DMSO is within tolerated limits.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ro 23-9358 Concentration for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of Ro 23-9358 for your cell-based assays. This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. Proper concentration selection is critical for achieving accurate and reproducible results while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). sPLA2 enzymes hydrolyze the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound blocks the initial step in this inflammatory pathway, thereby exerting its anti-inflammatory effects.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the experimental goals. However, a good starting point can be derived from its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound against sPLA2 is 230 nM. For initial experiments, a concentration range of 100 nM to 1 µM is often a reasonable starting point. For example, in studies with smooth muscle cells, concentrations of 10 µM and 25 µM have been used to demonstrate a dose-dependent inhibition of sPLA2 activity.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: To determine the cytotoxic potential of this compound in your specific cell line, it is essential to perform a cell viability assay. Common methods include the MTT, MTS, or WST-1 assays, which measure metabolic activity, or trypan blue exclusion, which assesses membrane integrity. A dose-response curve should be generated by treating the cells with a range of this compound concentrations for a relevant incubation period. This will allow you to determine the concentration at which the compound becomes toxic to your cells and to select a non-toxic working concentration for your functional assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit sPLA2 in your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: The stock solution or working solutions may have degraded over time. | Prepare fresh stock and working solutions of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light). | |
| Cell type insensitivity: The targeted sPLA2 isoform may not be the primary enzyme responsible for the measured downstream effect in your cell line, or the cell line may have low sPLA2 expression. | Confirm the expression and activity of sPLA2 in your cell line using techniques like Western blotting or a direct sPLA2 activity assay. Consider using a different cell model if sPLA2 activity is not a key pathway. | |
| High background or off-target effects | Concentration too high: High concentrations of this compound may lead to non-specific interactions and off-target effects. | Lower the concentration of this compound and perform a careful dose-response analysis to find the lowest effective concentration. |
| Contaminants in the compound: The this compound preparation may contain impurities. | Ensure you are using a high-purity grade of this compound. If possible, obtain the compound from a reputable supplier and check its purity specifications. | |
| Inconsistent results between experiments | Lot-to-lot variability: Different batches of this compound may have slight variations in purity or activity. | If possible, purchase a larger batch of the compound to use for a series of experiments. If you need to switch to a new lot, perform a bridging experiment to compare its activity to the previous lot. |
| Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions for all experiments. | |
| Compound precipitation in culture medium | Poor solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Prepare fresh dilutions from the DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different formulation if available. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (sPLA2 inhibition) | 230 nM | In vitro enzyme assay | Not specified in provided search results |
| Effective Concentration | 10 µM | Smooth muscle cells | [1] |
| Effective Concentration | 25 µM | Smooth muscle cells | [1] |
Note: This table is based on available data and should be used as a guideline. Optimal concentrations should be determined empirically for each specific experimental system.
Key Experimental Protocols
sPLA2 Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the production of inflammatory mediators. This compound acts by inhibiting the initial step of this pathway.
Experimental Workflow for Determining Optimal this compound Concentration
This workflow outlines the steps to identify the appropriate concentration of this compound for your cell-based assay.
Detailed Methodology: Cell Viability (MTT) Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the LC50 (lethal concentration 50%).
-
This technical support guide provides a comprehensive resource for researchers using this compound. By following these guidelines and protocols, you can optimize your experimental conditions to achieve reliable and meaningful results in your cell-based assays.
References
Potential off-target effects of Ro 23-9358
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 23-9358. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2).[1] It has demonstrated anti-inflammatory activity, which is attributed to its inhibition of sPLA2.[2]
Q2: What is the reported potency of this compound on its primary target?
This compound has a reported IC50 of 230 nM for sPLA2.[1]
Q3: Has this compound been evaluated in clinical trials?
Currently, there is no publicly available information suggesting that this compound has been evaluated in human clinical trials.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Researchers using this compound in their experiments may encounter unexpected results that could be attributed to off-target effects. This guide provides a structured approach to troubleshooting such issues.
Issue: Observed cellular phenotype is inconsistent with sPLA2 inhibition.
Potential Cause: The observed effect may be due to the inhibition of other enzymes or interaction with other cellular targets.
Troubleshooting Steps:
-
Assess Inhibition of Arachidonic Acid Metabolism Enzymes: this compound's primary mechanism is the inhibition of sPLA2, which reduces the release of arachidonic acid. Downstream, arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX). It is important to confirm that the observed effects are not due to direct inhibition of these downstream enzymes.
-
Recommendation: Perform in vitro enzymatic assays for key COX and LOX isoforms (e.g., COX-1, COX-2, 5-LOX).
-
Known Information: Studies have shown that this compound does not inhibit 5-lipoxygenase from RBL-1 cells or ram seminal vesicle cyclooxygenase. This suggests that at the concentrations tested in those experiments, the off-target effects on these two specific enzymes are minimal.
-
-
Evaluate Selectivity Against Other Phospholipase A2 Isoforms: The phospholipase A2 superfamily includes cytosolic (cPLA2) and calcium-independent (iPLA2) isoforms, in addition to the secretory (sPLA2) forms. While this compound is a potent sPLA2 inhibitor, its activity against other isoforms should be considered.
-
Recommendation: If unexpected phenotypes are observed, it is advisable to perform selectivity assays against cPLA2 and iPLA2 to rule out their involvement. Specific inhibitors for these isoforms can be used as controls.
-
-
Broad Off-Target Profiling: To comprehensively assess potential off-target interactions, screening this compound against a broad panel of receptors, kinases, and enzymes is recommended.
-
Recommendation: Utilize commercially available off-target screening services that typically include panels for:
-
G-protein coupled receptors (GPCRs)
-
Kinases
-
Ion channels
-
Nuclear receptors
-
Transporters
-
-
Known Information: There is no publicly available data from a comprehensive off-target pharmacology panel for this compound.
-
Data Summary: Potency and Known Off-Target Activity
| Target | Assay System | Result | Reference |
| Secretory Phospholipase A2 (sPLA2) | Enzymatic Assay | IC50 = 230 nM | [1] |
| 5-Lipoxygenase | RBL-1 Cells | No Inhibition | |
| Cyclooxygenase | Ram Seminal Vesicles | No Inhibition |
Experimental Protocols
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against sPLA2. A common method involves a colorimetric assay using a synthetic substrate.
Principle:
The assay measures the hydrolysis of the sn-2 ester bond of a chromogenic phospholipid substrate by sPLA2. The release of a thiol-containing product is detected by its reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which produces a yellow-colored product that can be quantified spectrophotometrically at 405-414 nm.
Materials:
-
Human recombinant sPLA2 (specific isoform of interest)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA)
-
Chromogenic sPLA2 substrate (e.g., a di-thio phosphatidylcholine analog)
-
DTNB solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the sPLA2 enzyme solution in Assay Buffer to the desired concentration.
-
Prepare the substrate and DTNB solutions in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a small volume of the this compound dilutions (or vehicle control) to the wells of a 96-well plate.
-
Add the sPLA2 enzyme solution to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/DTNB mixture to all wells.
-
Immediately start monitoring the change in absorbance at 405-414 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Troubleshooting:
-
High background signal: Ensure the substrate is fully dissolved. Check for potential interference from compounds in the sample.
-
Low signal or no enzyme activity: Verify the activity of the sPLA2 enzyme. Ensure the correct co-factors (e.g., Ca2+) are present in the assay buffer.
-
Precipitation of test compound: Check the solubility of this compound in the final assay conditions.
Visualizations
Signaling Pathway of sPLA2 and Potential Off-Target Interactions
Caption: sPLA2 pathway and known/potential off-target interactions of this compound.
Experimental Workflow for Off-Target Investigation
Caption: Workflow for troubleshooting unexpected results with this compound.
References
Ro 23-9358 inhibitor activity loss over time in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing a loss of inhibitory activity with Ro 23-9358 over time in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound inhibitor losing activity during my experiment?
A loss of this compound activity, particularly during long incubation periods, has been observed in experimental settings.[1] This is likely due to the inhibitor's limited stability in aqueous cell culture media over extended durations, such as 24 hours.[1] The discrepancy in efficacy when the inhibitor is added before a long incubation versus just before the enzyme assay suggests that the compound may degrade or be metabolized over time.[1]
Q2: What is the mechanism of action for this compound?
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2).[2][3][4][5][6] sPLA2 enzymes cleave membrane phospholipids to release arachidonic acid, which is a precursor to a wide range of pro-inflammatory molecules like prostaglandins and leukotrienes.[4] By inhibiting sPLA2, this compound blocks the initial step in this inflammatory cascade, giving it anti-inflammatory properties.[2][4]
Q3: What are the best practices for storing and handling this compound?
To ensure maximum potency and reproducibility, follow these handling and storage guidelines:
-
Solubilization: Dissolve the inhibitor in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted inhibitor solutions for extended periods.
Q4: How can I minimize the loss of this compound activity during my experiments?
Several strategies can be employed to mitigate the time-dependent loss of activity:
-
Reduce Incubation Time: If your experimental design allows, shorten the incubation period of the inhibitor with the cells or enzyme.
-
Time the Addition: Add this compound to your samples immediately before the sPLA2 activity assay. It has been noted that the inhibitor is more effective when added directly to media after it has been harvested from treated cultures, rather than being present during a long incubation.[1]
-
Use Fresh Reagents: Always prepare fresh dilutions of the inhibitor for each experiment to ensure you are starting with a fully active compound.[7]
-
Run Proper Controls: Include controls to assess the stability of the inhibitor under your specific experimental conditions. For example, compare the results from a freshly prepared inhibitor solution to one that has been incubated for the duration of your experiment.
Troubleshooting Guide: Loss of this compound Activity
This guide helps to systematically identify and resolve common issues related to the loss of inhibitor potency.
| Symptom | Possible Cause | Recommended Solution |
| Reduced or no inhibition observed. | Inhibitor Degradation: The inhibitor has lost activity due to extended time in an aqueous solution.[1] | • Add the inhibitor to the assay closer to the time of measurement.• Reduce the overall incubation time if possible.• Prepare fresh working solutions for every experiment.[7] |
| Inconsistent results between experiments. | Improper Storage/Handling: Repeated freeze-thaw cycles or improper storage of stock solutions has led to degradation. | • Aliquot stock solutions into single-use vials and store at -20°C or below.• Avoid using stock solutions that have been repeatedly warmed and cooled. |
| Incorrect Inhibitor Concentration: Errors in calculation or dilution. | • Double-check all calculations for dilutions.• Use calibrated pipettes for accurate volume measurements.[8] | |
| Inhibition is lower than expected from published IC50 values. | Assay Conditions: The pH, temperature, or buffer composition of your assay is suboptimal for the inhibitor or enzyme.[7][9] | • Ensure the assay buffer is at the optimal pH and temperature for enzyme activity.• Verify that no components in your buffer are interfering with the inhibitor. |
| Enzyme Instability: The target enzyme (sPLA2) is losing activity over the course of the experiment. | • Keep enzyme solutions on ice.• Prepare fresh enzyme dilutions for each experiment.[7]• Consider adding a protease inhibitor cocktail if using cell lysates. |
Experimental Protocols
Protocol: General sPLA2 Inhibition Assay
This protocol provides a framework for measuring the inhibitory activity of this compound on secretory phospholipase A2.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with the optimal pH for your specific sPLA2 isozyme. Ensure it is at the correct temperature (e.g., room temperature or 37°C) before use.[7][8]
-
sPLA2 Enzyme Solution: Dilute the sPLA2 enzyme to a concentration that yields a linear reaction rate over the desired time course. Prepare this solution fresh and keep it on ice.
-
Substrate Solution: Prepare the enzyme substrate according to the manufacturer's instructions.
-
This compound Working Solutions: Prepare a series of dilutions of this compound from a fresh stock solution. Include a vehicle control (e.g., DMSO) at the same concentration used in the inhibitor dilutions.
-
-
Pre-incubation with Inhibitor:
-
In a microplate, add the sPLA2 enzyme solution to each well.
-
Add the various concentrations of this compound working solutions (and the vehicle control) to the appropriate wells.
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at the reaction temperature.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.[7]
-
-
Monitoring the Reaction:
-
Measure the product formation over time using a plate reader at the appropriate wavelength for your assay (e.g., colorimetric or fluorescent).
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the data to the vehicle control (representing 100% enzyme activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Inhibition Point
Caption: Mechanism of this compound as an sPLA2 inhibitor in the arachidonic acid pathway.
Experimental Workflow for Inhibitor Assay
Caption: Standard workflow for an enzyme inhibition assay using this compound.
Troubleshooting Logic for Activity Loss
Caption: Decision tree for troubleshooting the loss of this compound inhibitor activity.
References
- 1. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound): a potent inhibitor of secretory phospholipases A2 with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 5. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. youtube.com [youtube.com]
Troubleshooting inconsistent results with Ro 23-9358
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with the sPLA2 inhibitor, Ro 23-9358.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2).[1][2] Its primary mechanism of action is to block the catalytic activity of sPLA2, an enzyme that plays a key role in the inflammatory process by hydrolyzing phospholipids to produce arachidonic acid. Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively reduces the production of these inflammatory molecules.
Q2: I am observing lower than expected inhibition of sPLA2 activity. What are the possible causes?
Several factors could contribute to lower than expected inhibition:
-
Inhibitor Concentration: The concentration of this compound may be too low to achieve significant inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
-
Inhibitor Stability: this compound, like many small molecules, can degrade over time, especially if not stored properly. Ensure that the compound is stored at 2-8°C and protected from light.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assay Conditions: The pH, temperature, and substrate concentration in your assay can all influence the apparent potency of the inhibitor. Ensure that your assay conditions are optimized and consistent across experiments.
-
Incomplete Inhibition: In some experimental setups, particularly in cell-based assays over extended periods, a loss of inhibitor activity has been observed, leading to incomplete inhibition. Consider increasing the inhibitor concentration or reducing the incubation time if this is suspected.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in both enzyme and cell-based assays. Here are some key areas to focus on for improving reproducibility:
-
Cell Culture Conditions: For cell-based assays, maintain consistency in cell passage number, seeding density, and media composition. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Reagent Preparation and Handling: Use high-quality reagents and ensure they are prepared consistently. Aliquot stock solutions to minimize freeze-thaw cycles.
-
Assay Protocol: Standardize every step of your protocol, from cell seeding and compound addition to incubation times and plate reading. Use calibrated pipettes and ensure thorough mixing of all solutions.
-
Plate Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can experience different temperature and evaporation rates. To mitigate this, you can avoid using the outer wells or fill them with a buffer or media.
Q4: Are there known off-target effects for this compound?
While this compound is characterized as a selective sPLA2 inhibitor, like most pharmacological agents, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments to help identify any potential off-target effects. This could include using a structurally unrelated sPLA2 inhibitor to see if the same effect is observed or testing the effect of this compound in a system that does not express the target sPLA2 isoform.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| Secretory Phospholipase A2 (sPLA2) | 230 nM | Not specified | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 521.73 g/mol | [3] |
| Solubility | DMSO: 16 mg/mL | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
1. sPLA2 Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory activity of this compound on sPLA2 using a colorimetric assay.
Materials:
-
Recombinant human sPLA2
-
Phosphatidylcholine (substrate)
-
Tris-HCl buffer
-
CaCl2
-
DTNB (Ellman's reagent)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of sPLA2 in Tris-HCl buffer containing CaCl2.
-
Prepare a substrate solution of phosphatidylcholine in a suitable buffer.
-
Prepare a solution of DTNB in buffer.
-
-
Assay Protocol:
-
Add the sPLA2 enzyme solution to the wells of a 96-well plate.
-
Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate for a set period (e.g., 30 minutes) at the reaction temperature.
-
Stop the reaction and measure the absorbance at the appropriate wavelength for the DTNB colorimetric reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Cell-Based Assay for Prostaglandin E2 (PGE2) Release
This protocol describes a general method to assess the effect of this compound on the release of PGE2 from cells stimulated with an inflammatory agent.
Materials:
-
Cell line known to produce PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
This compound
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., LPS) to the wells to induce PGE2 production.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 release for each concentration of this compound compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound activity.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
Technical Support Center: Ensuring Complete sPLA2 Inhibition with Ro 23-9358
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 23-9358 for the complete inhibition of secretory phospholipase A2 (sPLA2). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an in-depth look at the inhibitor's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), demonstrating anti-inflammatory activity.[1] Its mechanism of action is believed to be competitive, where it vies with the phospholipid substrate for binding to the active site of the sPLA2 enzyme. By occupying the active site, this compound prevents the hydrolysis of phospholipids, a critical step in the inflammatory cascade that leads to the production of arachidonic acid and downstream inflammatory mediators like prostaglandins and leukotrienes.
Q2: What is the reported IC50 value for this compound against sPLA2?
The half-maximal inhibitory concentration (IC50) for this compound against sPLA2 has been reported to be 230 nM. It is important to note that IC50 values can vary depending on the specific sPLA2 isoform and the experimental conditions used in the assay.
Q3: How should I prepare this compound for an in vitro experiment?
For in vitro assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in the appropriate aqueous assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the enzyme activity or other components of the assay system.
Q4: Is this compound selective for specific sPLA2 isoforms?
While this compound is a potent inhibitor of sPLA2, its selectivity profile across different sPLA2 isoforms (e.g., sPLA2-IIA, sPLA2-V, sPLA2-X) is not extensively detailed in the readily available literature. For experiments requiring isoform-specific inhibition, it is recommended to perform preliminary dose-response experiments with the specific isoforms of interest to determine the precise IC50 values under your experimental conditions.
Troubleshooting Guide
Incomplete or inconsistent sPLA2 inhibition with this compound can arise from various factors. This guide provides solutions to common issues encountered during experiments.
| Problem | Potential Cause | Recommended Solution |
| Incomplete sPLA2 Inhibition | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve complete inhibition. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a concentration range that brackets the reported IC50 of 230 nM (e.g., 10 nM to 10 µM). |
| Inhibitor Degradation: this compound may have degraded due to improper storage or handling. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh working solutions from the stock for each experiment. | |
| High Enzyme Concentration: The concentration of sPLA2 in the assay may be too high for the amount of inhibitor used. | Optimize the enzyme concentration in your assay. Use the lowest concentration of sPLA2 that provides a robust and reproducible signal. | |
| Incorrect Assay Buffer pH: The pH of the assay buffer can affect both enzyme activity and inhibitor binding. | Ensure the pH of your assay buffer is optimal for sPLA2 activity and inhibitor stability. The optimal pH for most sPLA2 enzymes is in the neutral to slightly alkaline range. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent preparation of buffers, substrate, or inhibitor solutions can lead to variability. | Prepare all reagents fresh and with high precision. Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Precipitation of this compound: The inhibitor may precipitate out of solution, especially at higher concentrations or in certain buffers. | Visually inspect your inhibitor dilutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the buffer composition. Information on the solubility of this compound in various biological buffers is limited; therefore, empirical testing is recommended. | |
| Assay Incubation Time: The pre-incubation time of the enzyme with the inhibitor may be insufficient for binding to reach equilibrium. | Optimize the pre-incubation time of sPLA2 with this compound before adding the substrate. A typical pre-incubation time is 15-30 minutes at the assay temperature. | |
| High Background Signal | Substrate Autohydrolysis: The phospholipid substrate may be unstable and undergo spontaneous hydrolysis. | Use high-quality, fresh substrate. Run control wells without the enzyme to determine the rate of autohydrolysis and subtract this from your experimental values. |
| Contaminating Enzyme Activity: The sPLA2 preparation may be contaminated with other lipases. | Use a highly purified sPLA2 enzyme. If using cell lysates or tissue homogenates, consider using specific inhibitors for other phospholipases to ensure you are measuring only sPLA2 activity. |
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the known inhibitory concentration of this compound against sPLA2. Researchers are encouraged to determine the IC50 values for their specific sPLA2 isoforms and assay conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | sPLA2 | 230 | [2] |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against sPLA2. It is essential to optimize the specific concentrations of enzyme, substrate, and inhibitor for your experimental conditions.
Materials:
-
Purified sPLA2 enzyme
-
This compound
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2)
-
DTNB (Ellman's reagent) for colorimetric detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of working concentrations.
-
Enzyme Preparation: Dilute the purified sPLA2 enzyme in assay buffer to the desired working concentration.
-
Assay Setup:
-
Add a specific volume of assay buffer to each well of a 96-well plate.
-
Add the desired volume of the this compound working solutions to the appropriate wells.
-
Add the diluted sPLA2 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the phospholipid substrate to all wells to start the reaction.
-
Detection:
-
For a colorimetric assay using a thioester substrate, add DTNB to the wells. The hydrolysis of the substrate by sPLA2 will release a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
sPLA2 Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the inflammatory signaling cascade.
Caption: The sPLA2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for sPLA2 Inhibition Assay
This diagram outlines the key steps in performing an in vitro sPLA2 inhibition assay.
Caption: A streamlined workflow for determining the inhibitory potential of this compound.
References
Technical Support Center: Stability of Ro 23-9358 in DMSO for Long-Term Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols regarding the long-term storage and stability of Ro 23-9358 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in DMSO?
For long-term storage, it is recommended to prepare aliquots of your this compound stock solution in anhydrous DMSO to minimize freeze-thaw cycles. Studies suggest that storing DMSO solutions at low temperatures (-20°C or -80°C) is preferable for maintaining compound integrity over extended periods. While some compounds are stable at 4°C for shorter durations, lower temperatures are generally recommended to slow down potential degradation.[1] The solid form of this compound is typically stored at 2-8°C.
Q2: How stable are compounds, in general, when stored in DMSO at room temperature?
While not ideal for long-term storage, studies have investigated the stability of compounds in DMSO at ambient temperatures. One study monitoring approximately 7200 compounds found that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year of storage at room temperature.[2] This highlights the importance of controlled, low-temperature storage for valuable research compounds.
Q3: Does the presence of water in DMSO affect the stability of this compound?
Yes, the presence of water can significantly impact the stability of compounds in DMSO. Water can facilitate hydrolysis and other degradation pathways.[3][4] One study demonstrated that water is a more significant factor in causing compound loss than oxygen.[3][4] Therefore, using anhydrous DMSO and minimizing the introduction of moisture is critical for long-term stability. However, another study found that 85% of compounds in a library were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, suggesting that the impact of water can be compound-specific.[1]
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
The tolerance to freeze-thaw cycles is compound-dependent. However, a study on a diverse set of repository compounds indicated no significant loss of compound after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C.[3][4] To minimize potential degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q5: What type of storage container is best for this compound in DMSO?
Both polypropylene and glass containers have been shown to be suitable for storing DMSO solutions. A study that measured compound recovery from both types of containers over 5 months at room temperature found no significant difference between them.[3] The choice of container may also depend on the specific properties of the compound and the experimental application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Compound Activity | Degradation of this compound in DMSO solution. | - Assess the purity of the stock solution using an appropriate analytical method (e.g., HPLC, LC-MS). - Prepare a fresh stock solution from solid material. - Review storage conditions and handling procedures to ensure they align with best practices (e.g., low temperature, protection from light and moisture). |
| Precipitate Formation in Solution | Compound precipitation due to low solubility at colder temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If the precipitate persists, sonication may be attempted. - Ensure the storage container is sealed tightly to prevent solvent evaporation. |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution due to improper dissolution or degradation. | - Verify the concentration of the stock solution using a quantitative analytical method. - Ensure the compound is fully dissolved in DMSO before making further dilutions. - Use fresh aliquots for critical experiments to avoid issues from repeated freeze-thaw cycles. |
Summary of General Compound Stability in DMSO
The following table summarizes findings from studies on the stability of various compounds in DMSO under different conditions. While specific data for this compound is not available, these general findings provide a valuable reference.
| Storage Condition | Duration | Outcome | Reference |
| Room Temperature | 3 Months | 92% of compounds remained stable. | [2] |
| Room Temperature | 6 Months | 83% of compounds remained stable. | [2] |
| Room Temperature | 1 Year | 52% of compounds remained stable. | [2] |
| 4°C in DMSO/water (90/10) | 2 Years | 85% of compounds remained stable. | [1] |
| 40°C (Accelerated Study) | 15 Weeks | Most compounds were found to be stable. | [3][4] |
| -15°C (Freeze-Thaw) | 11 Cycles | No significant compound loss was observed. | [3][4] |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.
Objective: To evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Appropriate storage vials (e.g., polypropylene or glass)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Analytical column suitable for the compound
-
Mobile phase solvents
-
Internal standard (optional, but recommended)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume aliquots in appropriate storage vials.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Include a "Time 0" sample for immediate analysis.
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
If an internal standard is used, add it to the sample at a known concentration.
-
-
Analytical Method:
-
Analyze the samples by HPLC-UV or LC-MS.
-
Develop a suitable analytical method to separate this compound from any potential degradants.
-
The method should include a gradient elution if necessary to resolve all peaks.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
If an internal standard is used, calculate the peak area ratio of this compound to the internal standard.
-
Compare the peak area (or peak area ratio) at each time point to the "Time 0" sample to determine the percentage of the compound remaining.
-
A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Flowchart for troubleshooting stability issues.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing Ro 23-9358 precipitation in aqueous solutions
Welcome to the technical support center for Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2) with anti-inflammatory properties. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. By inhibiting sPLA2, this compound blocks the hydrolysis of phospholipids, which in turn prevents the release of arachidonic acid. This action reduces the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.
Q2: What are the basic chemical and physical properties of this compound?
This compound is a solid, white-colored compound. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₅₁NO₆ |
| Molecular Weight | 521.73 g/mol |
| Solubility in DMSO | 16 mg/mL |
| Solubility in Water | >2 mg/mL |
| Storage Temperature | 2-8°C |
Q3: Why does this compound precipitate in my aqueous buffer?
This compound is a dicarboxylic acid derivative with two long decyloxy carbon chains, which makes it a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given aqueous buffer. Factors such as low temperature, neutral or acidic pH, and high salt concentrations can further decrease its solubility and promote precipitation.
Q4: How can I increase the solubility of this compound in my experimental setup?
The most common method to dissolve this compound for use in aqueous buffers is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into the aqueous experimental medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically ≤1% v/v) to not affect the biological system.[1] Additionally, adjusting the pH of the aqueous buffer to be slightly basic may improve solubility by deprotonating the carboxylic acid groups, thereby increasing the molecule's polarity.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate observed after adding this compound to aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-20 mg/mL.
-
Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., HEPES, PBS), pre-warmed to the experimental temperature if possible.
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
While gently vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal and does not exceed a level that could affect your experimental system (typically <1% v/v). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration of this compound or optimize the buffer conditions.
-
Signaling Pathway
Secretory Phospholipase A2 (sPLA2) Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the sPLA2 pathway by this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Ro 23-9358 in Cell Lines
Welcome to the technical support center for Ro 23-9358. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing potential cytotoxicity issues encountered during in-vitro experiments with the secretory phospholipase A2 (sPLA2) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent and specific inhibitor of secretory phospholipase A2 (sPLA2).[1] sPLA2 enzymes are critical in the inflammatory process as they hydrolyze phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby exerting its anti-inflammatory effects. The reported IC50 value for this compound against sPLA2 is approximately 230 nM.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While this compound is designed to be a specific inhibitor of sPLA2, like many bioactive compounds, it can exhibit cytotoxicity at certain concentrations. The cytotoxic effects may be related to its on-target activity, as the inhibition of sPLA2 can disrupt cellular signaling and induce apoptosis (programmed cell death), particularly in cells that are highly dependent on the arachidonic acid pathway for survival or proliferation. Off-target effects, although not extensively documented, could also contribute to cytotoxicity.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you observe a higher-than-expected level of cytotoxicity, a systematic troubleshooting approach is recommended:
-
Confirm the final concentration of this compound: A simple dilution error can lead to significant cytotoxicity. It is advisable to perform a new serial dilution and a dose-response curve.
-
Evaluate solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line (typically below 0.5%). Always include a vehicle-only control in your experiments.
-
Check for contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) is a common cause of cytotoxicity in cell culture. Visually inspect your cultures and consider performing a mycoplasma test.
-
Assess cell health: Ensure that your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before adding the compound.
-
Optimize exposure time: Reducing the incubation time with this compound may decrease cytotoxicity while still allowing for the observation of its biological effects.
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A4: It is important to determine whether this compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect). This can be achieved by:
-
Cell counting: A decrease in cell number over time compared to the initial seeding density indicates cytotoxicity. A plateau in cell number suggests a cytostatic effect.
-
Viability vs. proliferation assays: Assays like Trypan Blue exclusion or LDH release measure cell death (cytotoxicity), while assays like BrdU incorporation or CFSE dilution measure cell proliferation.
Troubleshooting Guide
This guide provides a structured approach to address specific issues you might encounter when using this compound in your cell line experiments.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to sPLA2 inhibition. Consider using a lower concentration range or a cell line known to be less dependent on the arachidonic acid pathway. |
| On-Target Apoptosis | Inhibition of sPLA2 can induce apoptosis. Confirm apoptosis using assays like Annexin V/PI staining or caspase activity assays. If apoptosis is the intended outcome, this confirms the compound's mechanism. If not, consider strategies to modulate the apoptotic pathway or use the compound for shorter durations. |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic. Ensure the final solvent concentration is within the recommended limits for your cell line (e.g., <0.1% for sensitive lines). |
| Compound Stability | The stability of this compound in your culture medium over the experiment's duration may be a factor. Consider preparing fresh solutions and minimizing exposure to light and high temperatures. |
| Off-Target Effects | At higher concentrations, off-target effects may become more prominent. If possible, perform a literature search for known off-target activities of this compound or similar sPLA2 inhibitors. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments. |
| Cell Seeding Density | Inconsistent seeding density can affect the final cell number and the apparent cytotoxicity. Ensure precise and consistent cell seeding for all wells and experiments. |
| Edge Effects in Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Assay Interference | The chemical properties of this compound may interfere with certain cytotoxicity assays (e.g., MTT, XTT). Consider using an alternative assay that measures a different endpoint (e.g., LDH release, ATP levels) to confirm your results. |
Quantitative Data Summary
| Compound | Target | Reported IC50 | Cell Line | Assay Type |
| This compound | Secretory Phospholipase A2 (sPLA2) | 230 nM | Not Specified | Enzymatic Assay |
Researchers should note that the enzymatic IC50 does not directly translate to cytotoxic concentrations (IC50 or LC50) in cell-based assays, which are typically higher.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] x 100
-
-
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the floating and adherent cells and centrifuge to obtain a cell pellet.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for the time specified in the kit's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive (this population is often small in apoptosis).
-
Visualizations
Signaling Pathways
Caption: Mechanism of this compound action and its downstream effects.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Logical Relationships
Caption: Decision tree for addressing cytotoxicity.
References
Technical Support Center: Optimizing In Vivo Efficacy of Ro 23-9358
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the in vivo efficacy of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, chemically known as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent small molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] sPLA2s are key players in the inflammatory cascade. They hydrolyze phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound blocks the initial step of this pathway, thereby reducing the production of these inflammatory mediators and exerting its anti-inflammatory effects.
Q2: I am observing lower than expected efficacy of this compound in my in vivo model. What are the potential reasons?
A2: Suboptimal in vivo efficacy of this compound can stem from several factors:
-
Poor Bioavailability: Like many small molecule inhibitors, this compound may have limited oral bioavailability due to poor solubility or permeability.[2]
-
Rapid Metabolism: The compound might be quickly metabolized in the liver, leading to a short half-life and insufficient exposure at the target site.
-
Inadequate Formulation: The formulation used for administration may not be optimal for solubilizing the compound and ensuring its absorption.
-
Incorrect Dosing: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the site of inflammation.
-
Animal Model Selection: The chosen animal model of inflammation may not be the most appropriate for evaluating the efficacy of an sPLA2 inhibitor.
Q3: How can I improve the formulation of this compound for in vivo studies?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability:
-
Co-solvents: Using a mixture of biocompatible solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can help dissolve the compound.
-
Surfactants: The addition of non-ionic surfactants like Tween 80 or Cremophor EL can improve solubility and aid in the formation of micelles, which can enhance absorption.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric or lipid-based nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
Q4: Are there any potential combination strategies to enhance the efficacy of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between animals | Inconsistent dosing, individual differences in metabolism, or instability of the formulation. | Ensure accurate and consistent administration of the compound. Prepare fresh formulations for each experiment. Consider a pilot pharmacokinetic (PK) study to assess inter-individual variability. |
| No significant effect at tested doses | Poor bioavailability, rapid clearance, or insufficient target engagement. | Optimize the formulation to improve solubility and absorption. Increase the dosing frequency to maintain therapeutic concentrations. Measure sPLA2 activity in plasma or tissue samples to confirm target engagement. |
| Toxicity observed at higher doses | Off-target effects or exaggerated on-target effects. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Evaluate for potential off-target activities through in vitro screening against a panel of receptors and enzymes. |
| Compound precipitates out of solution during formulation or administration | Poor solubility of the compound in the chosen vehicle. | Test a range of different solvents, co-solvents, and surfactants to find an optimal formulation. Consider micronization or nanoparticle formulation to improve solubility. |
Quantitative Data Summary
| Animal Model | Route of Administration | Dose Range | ED50 (mg/kg) | Maximum Inhibition (%) | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Oral | Data not available | Data not available | Data not available | LeMahieu et al., 1993 |
| Adjuvant-Induced Arthritis (Rat) | Oral | Data not available | Data not available | Data not available | LeMahieu et al., 1993 |
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key in vivo inflammation models in which this compound has been evaluated. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Plethysmometer
Procedure:
-
Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate compounds for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis
-
Male Lewis or Wistar rats (150-180 g)
-
Calipers
Procedure:
-
Acclimatization: House the rats as described above.
-
Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Grouping and Treatment: Randomly divide the animals into groups. Begin treatment on day 0 (prophylactic) or after the onset of clinical signs (therapeutic, around day 10). Administer vehicle, positive control (e.g., methotrexate), or this compound daily.
-
Clinical Assessment: Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign an arthritis score to each paw.
-
Body Weight: Record the body weight of each animal every other day.
-
Termination: On day 21 or 28, euthanize the animals. Collect hind paws for histological analysis and blood for measurement of inflammatory markers.
-
Data Analysis: Analyze the changes in paw volume, arthritis score, and body weight over time. Evaluate the histopathology of the joints.
Visualizations
sPLA2 Signaling Pathway in Inflammation
Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
Logical Relationship for Troubleshooting Poor Efficacy
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound): a potent inhibitor of secretory phospholipases A2 with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Combination Therapy of Carnosic Acid and Methotrexate Effectively Suppressed the Inflammatory Markers and Oxidative Stress in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of adjuvant-induced arthritis with the combination of methotrexate and probiotic bacteria Escherichia coli O83 (Colinfant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain [frontiersin.org]
Validation & Comparative
Validating sPLA2 Inhibition: A Comparative Guide to Ro 23-9358 In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the secretory phospholipase A2 (sPLA2) inhibitor, Ro 23-9358, with other commonly used alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to sPLA2 and its Inhibition
Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, most notably arachidonic acid, and lysophospholipids. Arachidonic acid serves as a precursor for the biosynthesis of potent pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. Consequently, the inhibition of sPLA2 activity is a key therapeutic target for a range of inflammatory diseases.
This compound is a potent, active site-directed inhibitor of sPLA2 with demonstrated anti-inflammatory activity.[1] This guide will compare its in vitro efficacy with other well-characterized sPLA2 inhibitors, Varespladib (LY315920) and LY311727.
Comparative In Vitro Efficacy of sPLA2 Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | sPLA2 | 230 nM | [2] |
| Varespladib (LY315920) | sPLA2 | 9 nM | |
| LY311727 | sPLA2 | <1 µM; 23 nM |
Note: IC50 values can vary depending on the specific assay conditions, including the substrate used, enzyme concentration, and buffer composition. The data presented here are compiled from various sources and should be used for comparative purposes.
Experimental Protocols for In Vitro sPLA2 Inhibition Assays
Accurate and reproducible measurement of sPLA2 inhibition is crucial for validating the efficacy of compounds like this compound. Below are two commonly employed in vitro assay protocols.
Radiometric Assay using Radiolabeled E. coli Substrate
This method directly measures the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a bacterial membrane substrate.
Materials:
-
Purified sPLA2 enzyme
-
[14C]oleic acid-labeled E. coli (autoclaved)
-
Inhibitor stock solutions (e.g., this compound in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2
-
Stop Solution: 2 M HCl
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a microcentrifuge tube, combine 50 µL of the sPLA2 enzyme solution with 50 µL of the inhibitor dilution or vehicle control (DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the [14C]oleic acid-labeled E. coli suspension to each tube.
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.
-
Terminate the reaction by adding 100 µL of 2 M HCl.
-
Add 100 µL of fatty acid-free BSA to each tube to bind the released radiolabeled fatty acid.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the E. coli.
-
Carefully transfer 200 µL of the supernatant to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Colorimetric Assay using a Chromogenic Substrate
This assay provides a continuous, spectrophotometric measurement of sPLA2 activity based on the hydrolysis of a synthetic chromogenic substrate.
Materials:
-
Purified sPLA2 enzyme
-
Inhibitor stock solutions (e.g., this compound in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 100 mM NaCl
-
Substrate: Lecithin (phosphatidylcholine)
-
pH indicator: Phenol Red (0.055 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 558 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the wells of a 96-well microplate, add 20 µL of the sPLA2 enzyme solution to 20 µL of the inhibitor dilution or vehicle control.
-
Add 160 µL of the assay buffer containing lecithin and phenol red to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the change in absorbance at 558 nm over time (e.g., every minute for 15 minutes). The hydrolysis of lecithin by sPLA2 releases fatty acids, causing a decrease in pH and a corresponding change in the color of the phenol red indicator.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
sPLA2 Signaling Pathway and Experimental Workflow
To understand the biological context of sPLA2 inhibition, it is essential to visualize its role in cellular signaling.
Caption: sPLA2 signaling pathway leading to inflammation.
The diagram above illustrates the induction of sPLA2 gene expression by pro-inflammatory cytokines via the NF-κB pathway. The translated sPLA2 enzyme then acts on membrane phospholipids to release arachidonic acid, a key precursor for the pro-inflammatory mediators, prostaglandins and leukotrienes. This compound exerts its effect by directly inhibiting the enzymatic activity of sPLA2.
Caption: General workflow for in vitro sPLA2 inhibition assays.
This workflow diagram outlines the key steps involved in performing an in vitro sPLA2 inhibition assay, from the preparation of reagents to the final data analysis.
Conclusion
References
A Comparative Guide to sPLA2 Inhibition: Ro 23-9358 versus Varespladib (LY315920)
For Researchers, Scientists, and Drug Development Professionals
Secretory phospholipase A2 (sPLA2) enzymes are a key target in the development of anti-inflammatory therapeutics due to their critical role in the arachidonic acid cascade, which produces a wide array of pro-inflammatory mediators. This guide provides a detailed, objective comparison of two prominent sPLA2 inhibitors: Ro 23-9358 and Varespladib (formerly LY315920).
At a Glance: Key Differences
| Feature | This compound | Varespladib (LY315920) |
| Primary Therapeutic Focus | Preclinical anti-inflammatory research | Snakebite envenomation (current), formerly acute coronary syndrome |
| Potency (General sPLA2) | Moderate | High |
| Clinical Development | No evidence of clinical trials | Phase 3 trials completed for acute coronary syndrome (terminated); Phase 2 for snakebite envenomation ongoing.[1] |
| Known Isoform Specificity | Not well-documented in publicly available literature | Potent inhibitor of sPLA2-IIA, -V, and -X.[1] |
Quantitative Analysis: Inhibitory Potency
A direct comparison of the inhibitory potency of this compound and Varespladib reveals significant differences in their activity against sPLA2.
| Compound | Target | IC50 | Reference |
| This compound | sPLA2 (general) | 230 nM | [2] |
| Varespladib (LY315920) | sPLA2-IIA | 9-14 nM | [3] |
| sPLA2-V | 5-10 fold less active than against sPLA2-IIA | [3] | |
| sPLA2-X | Potently inhibits | [1] | |
| sPLA2 activity in human serum | 6.2 nM | [4] | |
| Snake Venom sPLA2s | Nanomolar to picomolar range | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action and Signaling Pathway
Both this compound and Varespladib are active-site directed inhibitors of secretory phospholipase A2.[6][7] By binding to the catalytic site of the enzyme, they prevent the hydrolysis of phospholipids, primarily phosphatidylcholine, into arachidonic acid and lysophospholipids. This action is the rate-limiting step in the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of sPLA2 inhibitors.
In Vitro sPLA2 Inhibition Assay (General Protocol)
This assay is used to determine the IC50 values of inhibitor compounds.
Objective: To quantify the inhibition of sPLA2 enzymatic activity by this compound and Varespladib.
Materials:
-
Recombinant human sPLA2 isoforms (e.g., IIA, V, X)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection
-
Assay buffer (e.g., Tris-HCl, CaCl2, KCl)
-
Test compounds (this compound, Varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, sPLA2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the phospholipid substrate.
-
Add DTNB, which reacts with the free thiol group released upon substrate hydrolysis by sPLA2, to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 414 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model to assess the in vivo efficacy of anti-inflammatory compounds.
Objective: To evaluate the ability of this compound and Varespladib to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound, Varespladib) formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, positive control, or vehicle to the respective groups of rats.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Clinical Development and Applications
The clinical development trajectories of this compound and Varespladib are markedly different.
This compound: There is no publicly available information indicating that this compound has entered clinical trials.[10] Its use appears to be confined to preclinical research as a tool compound to investigate the role of sPLA2 in various inflammatory processes.
Varespladib (LY315920): Varespladib has undergone significant clinical investigation.
-
Acute Coronary Syndrome (ACS): Varespladib was investigated in Phase 3 clinical trials for the treatment of ACS. However, these trials were terminated due to a lack of efficacy.[1]
-
Snakebite Envenomation: More recently, Varespladib has shown great promise as a broad-spectrum inhibitor of snake venom sPLA2s.[5] It is currently in Phase 2 clinical trials as a potential oral treatment for snakebites.[11] The rationale is that sPLA2 is a major toxic component in the venom of many snake species, and its inhibition can mitigate the venom's effects.
Summary and Future Perspectives
This compound and Varespladib are both inhibitors of sPLA2, but they occupy different positions in the landscape of drug discovery and development.
-
This compound serves as a useful, albeit moderately potent, tool compound for in vitro and in vivo preclinical research to explore the fundamental roles of sPLA2 in inflammation and other physiological and pathological processes. The lack of detailed isoform specificity data and clinical development limits its direct therapeutic relevance at present.
-
Varespladib is a highly potent and well-characterized sPLA2 inhibitor with extensive clinical trial experience. While its initial development for cardiovascular indications was unsuccessful, it has been repurposed with promising results for the treatment of snakebite envenomation. Its broad-spectrum activity against various snake venom sPLA2s makes it a compelling candidate for a much-needed, easily administered therapy for this neglected tropical disease.
For researchers in the field, the choice between these two inhibitors will depend on the specific research question. This compound may be suitable for initial exploratory studies on sPLA2 inhibition, while Varespladib offers a more potent and clinically relevant tool, particularly for studies related to snake venom toxicity and for comparative studies with a clinically tested sPLA2 inhibitor. The ongoing clinical development of Varespladib for snakebite envenomation will be a key area to watch and may herald a new therapeutic paradigm for this life-threatening condition.
References
- 1. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. thaiscience.info [thaiscience.info]
- 9. brieflands.com [brieflands.com]
- 10. Ro-23-9358 | MedPath [trial.medpath.com]
- 11. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to sPLA2 Inhibitors: Ro 23-9358 vs. LY311727
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent secretory phospholipase A2 (sPLA2) inhibitors, Ro 23-9358 and LY311727. Secretory PLA2 enzymes are critical mediators of inflammation through their role in the arachidonic acid cascade, making them attractive targets for therapeutic intervention in a variety of inflammatory diseases. This document outlines the available quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers in selecting the appropriate inhibitor for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and LY311727 against sPLA2 enzymes. LY311727 generally demonstrates higher potency against group IIA sPLA2 and has characterized activity against group V sPLA2.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound | sPLA2 | 230 nM | [1] |
| LY311727 | sPLA2 Group IIA | <1 µM | [2] |
| sPLA2 Group IIA | 60 nM | ||
| sPLA2 Group IIA | 23 nM | ||
| sPLA2 Group V | 36 nM |
Performance Comparison
This compound is a potent inhibitor of secretory phospholipase A2 and has demonstrated anti-inflammatory activity in vivo.[3] However, detailed public data on its selectivity against different sPLA2 isoforms and other enzyme families is limited.
LY311727 is a well-characterized sPLA2 inhibitor with high potency against group IIA sPLA2.[2] Notably, it also exhibits inhibitory activity against group V sPLA2.[4] Studies have highlighted its selectivity, with a 1,500-fold greater preference for sPLA2 over porcine pancreatic sPLA2. Furthermore, LY311727 has been shown to not inhibit cyclooxygenase (COX) enzymes, which is a critical aspect of its selectivity profile. In vivo studies have confirmed its efficacy in a transgenic mouse model expressing human sPLA2 and a guinea pig model of inflammation.
Signaling Pathway of sPLA2 in Inflammation
Secretory PLA2 enzymes play a crucial role in the initiation of the inflammatory cascade. Upon cell stimulation by various inflammatory signals, sPLA2 is released and acts on membrane phospholipids, specifically at the sn-2 position, to liberate arachidonic acid. This free arachidonic acid is then available for metabolism by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators.
Experimental Protocols
sPLA2 Inhibition Assay (Colorimetric Method)
This assay provides a straightforward method for determining the inhibitory activity of compounds against sPLA2.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Group IIA)
-
Substrate solution (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and bovine serum albumin)
-
Test inhibitors (this compound, LY311727) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, sPLA2 enzyme, and the test inhibitor (or vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Add the DTNB solution. The hydrolysis of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product (2-nitro-5-thiobenzoate).
-
Measure the absorbance at a specific wavelength (e.g., 405-420 nm) kinetically over a set period.
-
The rate of reaction is proportional to the sPLA2 activity. Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
sPLA2 Inhibition Assay (Radiolabeled Substrate Method)
This method offers high sensitivity for measuring sPLA2 activity and inhibition.
Materials:
-
sPLA2 enzyme
-
Radiolabeled substrate (e.g., E. coli membranes with [14C]-oleic acid incorporated into phospholipids)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2)
-
Test inhibitors
-
Scintillation fluid and counter
Procedure:
-
Prepare various concentrations of the test inhibitors.
-
In a reaction tube, combine the assay buffer, sPLA2 enzyme, and the test inhibitor (or vehicle).
-
Pre-incubate the mixture to allow inhibitor-enzyme binding.
-
Start the reaction by adding the radiolabeled E. coli membrane substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipids (e.g., by thin-layer chromatography or a lipid extraction procedure).
-
Quantify the amount of radioactivity in the free fatty acid fraction using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the colorimetric method.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of sPLA2 inhibitors.
References
Comparative Guide to the Specificity of Ro 23-9358 and Other sPLA2 Isoform Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the secretory phospholipase A2 (sPLA2) inhibitor, Ro 23-9358, with other notable alternatives. The focus is on the specificity of these inhibitors for various sPLA2 isoforms, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to sPLA2 and its Inhibition
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in various physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Given their central role in inflammation, sPLA2s have become attractive targets for the development of anti-inflammatory drugs.[2]
This guide focuses on this compound, a potent sPLA2 inhibitor, and compares its activity with two other well-characterized inhibitors: Varespladib (LY315920) and Indoxam.
Inhibitor Performance Comparison
The inhibitory activity of this compound, Varespladib, and Indoxam against various sPLA2 isoforms is summarized in the table below. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the substrate used, buffer composition, and enzyme source. The data presented here are compiled from various studies to provide a comparative overview.
| Inhibitor | sPLA2-IIA | sPLA2-V | sPLA2-X | Other Isoforms |
| This compound | ~230 nM[2] | Data not readily available | Data not readily available | Potent inhibitor of secretory phospholipases A2 with anti-inflammatory activity.[3][4] |
| Varespladib | 9 nM[2] | Potent inhibitor[5] | Potent inhibitor[5] | Broad-spectrum inhibitor of snake venom sPLA2s.[6][7] |
| Indoxam | Low nM potency[1] | Low nM potency[1] | Less potent[8] | Inhibits sPLA2-IIC and -IIE with low nM potency.[1] IC50 of 0.8-1.2 µM for snake venom sPLA2.[9] |
Note: The IC50 values are indicative and may differ between studies due to variations in assay conditions.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of compounds against sPLA2 isoforms. This protocol is based on commonly used methods in the literature.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific sPLA2 isoform.
Principle: The enzymatic activity of sPLA2 is measured by the hydrolysis of a fluorescently labeled phospholipid substrate. The rate of fluorescence increase is proportional to the enzyme activity. The inhibition of this activity by a test compound is quantified.
Materials:
-
Recombinant human sPLA2 isoforms (e.g., sPLA2-IIA, -V, -X)
-
Fluorescent phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the sPLA2 enzyme in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., ethanol).
-
Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
sPLA2 enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorescent substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for NBD: Ex/Em = 460/534 nm).
-
Monitor the increase in fluorescence intensity over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of sPLA2 in the inflammatory signaling cascade and a typical workflow for screening sPLA2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Varespladib - Wikipedia [en.wikipedia.org]
- 6. ycmd.yale.edu [ycmd.yale.edu]
- 7. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secretory PLA2 inhibitor indoxam suppresses LDL modification and associated inflammatory responses in TNFalpha-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of PLA2 Inhibitors: Ro 23-9358 versus BMS-181162
In the landscape of inflammatory disease research, the inhibition of phospholipase A2 (PLA2) enzymes presents a compelling therapeutic strategy. These enzymes are pivotal in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids, which subsequently serves as a precursor to pro-inflammatory eicosanoids. This guide provides a detailed comparison of two notable PLA2 inhibitors, Ro 23-9358 and BMS-181162, focusing on their efficacy as demonstrated by in vitro experimental data.
Quantitative Efficacy Comparison
The in vitro potency of this compound and BMS-181162 as PLA2 inhibitors has been evaluated using distinct assay methodologies. A summary of their half-maximal inhibitory concentrations (IC50) is presented below, highlighting the significant difference in their inhibitory activities.
| Compound | Target Enzyme | Assay System | IC50 Value | Reference |
| This compound | Secretory Phospholipase A2 (sPLA2) | Human Rheumatic Synovial Fluid sPLA2 Assay | 230 nM | |
| BMS-181162 | Phospholipase A2 (PLA2) | E. coli Membrane Assay | 40 µM |
The data clearly indicates that this compound is a significantly more potent inhibitor of secretory PLA2 than BMS-181162 is of PLA2 in the E. coli membrane assay. The nanomolar IC50 value of this compound suggests a high affinity for its target enzyme, whereas the micromolar potency of BMS-181162 indicates a substantially lower inhibitory capacity. It is important to note that the development of BMS-181162 was discontinued after Phase II clinical trials for psoriasis due to insufficient efficacy.
Experimental Protocols
A detailed understanding of the experimental conditions under which these efficacy data were generated is crucial for their correct interpretation. The methodologies for the key assays are outlined below.
This compound: Secretory PLA2 Inhibition Assay
The inhibitory activity of this compound against human secretory phospholipase A2 (sPLA2) was determined using an assay that measures the release of a radiolabeled fatty acid from a liposomal substrate.
Enzyme Source: Human rheumatic synovial fluid was used as the source of secretory phospholipase A2.
Substrate Preparation: Small unilamellar vesicles were prepared by sonicating a mixture of 1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine and phosphatidylcholine in a buffer solution.
Assay Procedure:
-
The sPLA2 enzyme solution was pre-incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.
-
The enzymatic reaction was initiated by the addition of the radiolabeled liposomal substrate.
-
The reaction mixture was incubated for 30 minutes at 37°C.
-
The reaction was terminated, and the released [¹⁴C]arachidonic acid was separated from the unhydrolyzed substrate using lipid extraction and thin-layer chromatography.
-
The amount of radioactivity in the arachidonic acid spot was quantified using a scintillation counter.
-
The concentration of this compound that produced 50% inhibition of sPLA2 activity (IC50) was determined from the dose-response curve.
BMS-181162: E. coli Membrane Assay for PLA2 Inhibition
The inhibitory potency of BMS-181162 was assessed using a whole-cell assay that measures the release of arachidonic acid from the membrane phospholipids of Escherichia coli.
Cell Culture and Labeling: E. coli were grown in a suitable medium and metabolically labeled by incorporating [³H]arachidonic acid into their membrane phospholipids.
Assay Procedure:
-
The [³H]arachidonic acid-labeled E. coli were washed and resuspended in a buffer.
-
The bacterial suspension was pre-incubated with various concentrations of BMS-181162 or a vehicle control.
-
PLA2 activity was stimulated by the addition of a suitable agent, such as a calcium ionophore.
-
The mixture was incubated for a defined period to allow for the enzymatic release of [³H]arachidonic acid.
-
The reaction was stopped, and the cells were pelleted by centrifugation.
-
The amount of [³H]arachidonic acid released into the supernatant was measured by liquid scintillation counting.
-
The IC50 value, representing the concentration of BMS-181162 required to inhibit 50% of the stimulated arachidonic acid release, was calculated from the resulting data.
Phospholipase A2 Signaling Pathway
The following diagram illustrates the central role of Phospholipase A2 in the arachidonic acid signaling cascade, which leads to the production of various inflammatory mediators. Inhibition of PLA2 by compounds like this compound and BMS-181162 aims to block this pathway at an early and critical step.
Phospholipase A2 (PLA2) catalyzes the hydrolysis of membrane phospholipids to produce arachidonic acid, a key precursor for various pro-inflammatory mediators.
Conclusion
Based on the available in vitro data, this compound demonstrates markedly superior potency as a secretory phospholipase A2 inhibitor when compared to BMS-181162. The significant difference in their IC50 values, derived from distinct but relevant assay systems, underscores the higher efficacy of this compound at the enzymatic level. This comparative analysis, supported by detailed experimental protocols, provides valuable insights for researchers in the field of anti-inflammatory drug discovery and development. The discontinuation of BMS-181162 development due to clinical inefficacy further emphasizes the challenges in translating in vitro potency to therapeutic success.
Head-to-head comparison of Ro 23-9358 and other sPLA2 antagonists
A Comprehensive Head-to-Head Comparison of Ro 23-9358 and Other Secretory Phospholipase A2 (sPLA2) Antagonists
For Researchers, Scientists, and Drug Development Professionals
An Objective Analysis of sPLA2 Inhibitors Supported by Experimental Data
Secretory phospholipase A2 (sPLA2) enzymes are critical mediators in the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, which subsequently leads to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Their role in various inflammatory diseases has made them a key target for therapeutic intervention. This guide provides a detailed head-to-head comparison of this compound with other notable sPLA2 antagonists, including Varespladib and Me-Indoxam, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of sPLA2 Antagonists
The inhibitory potency of sPLA2 antagonists is a critical parameter for their evaluation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Varespladib, and Me-Indoxam against various sPLA2 isoforms.
| Antagonist | sPLA2 Isoform | IC50 (nM) | Reference |
| This compound | sPLA2 | 230 | [1] |
| Varespladib | Group IIA sPLA2 | 9 | [2][3] |
| Human Serum sPLA2 | 6.2 | [2][4] | |
| Rat Serum sPLA2 | 8.1 | [2][4] | |
| Rabbit Serum sPLA2 | 5.0 | [2][4] | |
| Guinea Pig Serum sPLA2 | 3.2 | [2][4] | |
| Me-Indoxam | Human Group IIA, IIE, V | < 100 | [5][6] |
| Human Group IB, X | 200 - 600 | [5][6] | |
| Human Group IID, IIF, III, XIIA | > 2000 | [5][6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the sPLA2 signaling pathway and the experimental workflows used to assess their efficacy.
sPLA2 Inflammatory Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the inflammatory cascade. Upon cellular stimulation by inflammatory signals, sPLA2 is activated and translocates to the cell membrane. There, it hydrolyzes phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, leading to physiological responses such as vasodilation, increased vascular permeability, and pain. sPLA2 antagonists, such as this compound, act by inhibiting the initial step of this cascade, thereby preventing the production of these pro-inflammatory mediators.
Caption: The sPLA2 signaling pathway in inflammation.
Experimental Workflow: In Vitro sPLA2 Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of an sPLA2 antagonist in vitro using a chromogenic or fluorometric assay.
Caption: Workflow for in vitro sPLA2 IC50 determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate sPLA2 antagonists.
Protocol 1: In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is adapted from commercially available sPLA2 assay kits and is suitable for determining the IC50 values of inhibitors like this compound.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Group IIA)
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Substrate: 1,2-bis(heptanoylthio)-glycero-3-phosphocholine (diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) (Ellman's Reagent)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of sPLA2 enzyme in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.
-
Prepare the substrate solution by dissolving diheptanoyl thio-PC in Assay Buffer.
-
Prepare the DTNB solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of Assay Buffer to the blank wells.
-
Add 10 µL of the various inhibitor dilutions to the sample wells.
-
Add 10 µL of the solvent (e.g., DMSO) to the control wells (100% activity).
-
Add 10 µL of the sPLA2 enzyme solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 200 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 414 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction is proportional to the sPLA2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Mouse Paw Edema Model
This protocol is a standard method to assess the anti-inflammatory activity of sPLA2 inhibitors in vivo.
Animals:
-
Male BALB/c mice (6-8 weeks old)
Materials:
-
sPLA2 enzyme (e.g., from bee venom or purified human recombinant)
-
Test inhibitor (e.g., this compound) formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Saline solution (0.9% NaCl)
-
Plethysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Animal Acclimatization:
-
House the mice under standard laboratory conditions for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer the test inhibitor (e.g., 1-30 mg/kg) or vehicle control to the mice via the desired route (i.p. or p.o.) at a specific time point (e.g., 30-60 minutes) before the inflammatory challenge.
-
-
Induction of Edema:
-
Inject a subplantar dose of sPLA2 (e.g., 10-20 µg in 20 µL of saline) into the right hind paw of each mouse.
-
Inject the contralateral (left) hind paw with 20 µL of saline as a control.
-
-
Measurement of Edema:
-
Measure the paw volume or thickness of both hind paws using a plethysmometer or calipers at various time points after the sPLA2 injection (e.g., 15, 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the post-injection measurements.
-
Compare the edema development in the inhibitor-treated groups with the vehicle-treated group.
-
Calculate the percentage of inhibition of edema for each dose of the inhibitor.
-
Protocol 3: Cell-Based Assay for sPLA2-Mediated Cytokine Release
This protocol assesses the ability of sPLA2 inhibitors to block the downstream inflammatory effects of sPLA2 in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary macrophages.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
LPS (Lipopolysaccharide) to induce sPLA2 expression and release.
-
Test inhibitor (e.g., Me-Indoxam).
-
ELISA kits for measuring TNF-α and IL-6.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells according to standard protocols.
-
Differentiate the cells into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the differentiated macrophages with various concentrations of the test inhibitor for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression and secretion of sPLA2 and pro-inflammatory cytokines.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the inhibitor-treated groups to the LPS-stimulated control group.
-
Calculate the percentage of inhibition of cytokine release and determine the IC50 value for the inhibitor in this cell-based assay.
-
This guide provides a foundational comparison of this compound and other sPLA2 antagonists. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific experimental needs. The provided data and methodologies offer a robust starting point for the evaluation of novel sPLA2 inhibitors in drug discovery and development.
References
- 1. snake-venom-protection-by-a-cocktail-of-varespladib-and-broadly-neutralizing-human-antibodies - Ask this paper | Bohrium [bohrium.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. In vivo treatment with varespladib, a phospholipase A2 inhibitor, prevents the peripheral neurotoxicity and systemic disorders induced by Micrurus corallinus (coral snake) venom in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Edge: A Comparative Analysis of Ro 23-9358 Against Other Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
In the landscape of inflammatory disease research, the inhibition of phospholipase A2 (PLA2) enzymes presents a compelling therapeutic strategy. Among the arsenal of inhibitors, Ro 23-9358 has emerged as a significant compound. This guide provides a comprehensive comparison of this compound with other PLA2 inhibitors, supported by available experimental data, to assist researchers in making informed decisions for their investigative pursuits.
Executive Summary
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[1] While direct comparative studies detailing a broad range of advantages over other inhibitors are limited in the public domain, this guide synthesizes available data to highlight its standing in the field. The primary advantage of this compound lies in its demonstrated efficacy in in vivo models of inflammation. However, when compared to newer generations of sPLA2 inhibitors, such as LY315920 (Varespladib), this compound exhibits lower potency. A comprehensive understanding of its selectivity profile against various PLA2 isoforms remains an area requiring further investigation.
Data Presentation: A Comparative Overview of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and other selected PLA2 inhibitors. It is important to note the variations in experimental conditions and sPLA2 isoforms used across different studies.
| Inhibitor | Target PLA2 Isoform | IC50 (nM) | Reference |
| This compound | sPLA2 | 230 | [LeMahieu et al., 1993, as cited in Current Medicinal Chemistry, 2005] |
| LY315920 (Varespladib) | sPLA2-IIA | 9 | [Current Medicinal Chemistry, 2005] |
| LY311727 | sPLA2-IIA | 60 | [Current Medicinal Chemistry, 2005] |
| LY433771 | sPLA2-X | 3 | [DC Chemicals] |
| GK420 (AVX420) | cPLA2α | 0.0016 (Xl(50)) | [DC Chemicals] |
| BRI-50460 | cPLA2 | 0.88 | [DC Chemicals] |
Note: The lack of specific IC50 values for this compound against individual sPLA2 isoforms (e.g., Group V, Group X) and other PLA2 families (cPLA2, iPLA2) in the reviewed literature prevents a direct and comprehensive comparison of its selectivity profile. LY315920, for instance, has been shown to be 5- to 10-fold less active against sPLA2 Group V and 40-fold less active against Group IB, with negligible activity against cPLA2, highlighting a more defined selectivity profile.
In Vivo Efficacy: Insights from Preclinical Models
This compound has demonstrated anti-inflammatory activity in various animal models. A notable example is its efficacy in the mouse ear edema model, a standard assay for evaluating topical anti-inflammatory agents.
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's mechanism of action and the experimental approaches to its study, the following diagrams are provided.
Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.
References
Cross-reactivity Profile of Ro 23-9358: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2), with other phospholipase families. The following data and experimental protocols have been compiled to offer a clear perspective on the compound's specificity.
Executive Summary
This compound is a well-established inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in inflammatory pathways. This guide summarizes the available data on the inhibitory activity of this compound against its primary target, sPLA2 Group IIA, and explores its cross-reactivity, or lack thereof, with other major phospholipase families, including cytosolic phospholipase A2 (cPLA2), calcium-independent phospholipase A2 (iPLA2), phospholipase C (PLC), and phospholipase D (PLD). The available data indicates a high degree of selectivity of this compound for sPLA2, with no significant inhibition reported for other phospholipase families.
Data Presentation: Inhibitory Activity of this compound Across Phospholipase Families
The following table summarizes the quantitative data on the inhibitory potency of this compound against various phospholipase subtypes.
| Phospholipase Target | Specific Enzyme | IC50 (nM) | Comments |
| Secretory Phospholipase A2 (sPLA2) | Group IIA | 230[1] | Potent inhibition observed. |
| Cytosolic Phospholipase A2 (cPLA2) | Not specified | Inactive[1] | Studies on similar selective sPLA2 inhibitors show no activity against cPLA2. |
| Calcium-Independent Phospholipase A2 (iPLA2) | Not specified | Data not available | |
| Phospholipase C (PLC) | Not specified | Data not available | |
| Phospholipase D (PLD) | Not specified | Data not available |
Note: While a specific IC50 value for this compound against cPLA2 is not available in the reviewed literature, a study on the highly selective sPLA2 Group IIA inhibitor, LY315920, demonstrated its inactivity against cPLA2[1]. This suggests that other selective sPLA2 inhibitors, like this compound, are also unlikely to inhibit cPLA2. Further direct experimental validation is recommended. Data on the cross-reactivity of this compound with iPLA2, PLC, and PLD is currently not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of compounds against sPLA2.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol is based on a chromogenic assay, a common method for measuring sPLA2 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sPLA2 Group IIA.
Materials:
-
Recombinant human sPLA2 Group IIA
-
Diheptanoyl thio-phosphatidylcholine (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
Calcium chloride (CaCl2)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 0.1 M NaCl, pH 7.4.
-
Substrate Solution: Prepare a stock solution of diheptanoyl thio-phosphatidylcholine in ethanol. For the assay, create a working solution of mixed micelles by adding the substrate to the assay buffer containing Triton X-100 and vortexing until clear.
-
DTNB Solution: Dissolve DTNB in the assay buffer.
-
Enzyme Solution: Dilute recombinant human sPLA2 Group IIA in the assay buffer to the desired working concentration.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the inhibitor solution (or vehicle control) to each well of a 96-well plate.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Add 10 µL of the DTNB solution to each well.
-
Immediately measure the absorbance at 414 nm every minute for 20 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been created using the Graphviz (DOT language).
Signaling Pathway of sPLA2-mediated Inflammation
Caption: sPLA2-mediated inflammatory signaling pathway and the inhibitory action of this compound.
Experimental Workflow for sPLA2 Inhibition Assay
Caption: A step-by-step workflow for determining the IC50 of this compound against sPLA2.
References
Illuminating the Potency of Ro 23-9358: A Comparative Guide to its Biochemical Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical activity of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2), against other notable alternatives. Supported by experimental data and detailed methodologies, this document serves as a comprehensive resource for evaluating sPLA2 inhibitors.
Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to generate arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2] Inhibition of sPLA2 is a critical therapeutic strategy for a host of inflammatory diseases. This compound has emerged as a significant inhibitor in this class.[3][4] This guide delves into the biochemical assays used to confirm its activity and benchmarks its performance against other sPLA2 inhibitors.
Comparative Analysis of sPLA2 Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for these compounds against sPLA2, providing a clear comparison of their in vitro efficacy.
| Inhibitor | IC50 (sPLA2) | Assay Type | Reference |
| This compound | 230 nM | Not Specified | [5] |
| Varespladib (LY315920) | 9 nM | Chromogenic Assay | [6][7] |
| Me-Indoxam | < 100 nM (for hGIIA, hGIIE, hGV) | In vitro assays | [8] |
| Ro 31-4639 | 1.5 µM | Not Specified | [9][10] |
Caption: Comparative IC50 values of this compound and alternative sPLA2 inhibitors.
sPLA2 Signaling Pathway and Inhibition
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the point of intervention for inhibitors like this compound.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for sPLA2 Activity Assays
The activity of sPLA2 and the potency of its inhibitors are determined using various biochemical assays. Below are detailed methodologies for common assay types.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro sPLA2 inhibition assay.
Caption: General workflow for an in vitro sPLA2 inhibition assay.
Colorimetric Assay
This assay measures the hydrolysis of a chromogenic sPLA2 substrate.
-
Principle: The sPLA2 enzyme hydrolyzes the sn-2 position of a thio-phosphatidylcholine substrate, releasing a free thiol. This thiol then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 405-414 nm.[11][12]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to wells containing either the test inhibitor or vehicle control.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Add the substrate and DTNB solution to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405-414 nm in kinetic mode for 10-30 minutes.[1]
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Fluorometric Assay
This assay utilizes a fluorogenic substrate for sensitive detection of sPLA2 activity.
-
Principle: A quenched, fluorophore-labeled phospholipid substrate is used. Upon cleavage by sPLA2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity.[13][14]
-
Materials:
-
sPLA2 Assay Buffer
-
sPLA2 Enzyme
-
Fluorogenic sPLA2 substrate (e.g., Red/Green BODIPY® PC-A2)[13]
-
Test inhibitor and vehicle control
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the sPLA2 enzyme and either the test inhibitor or vehicle to the wells of a black microplate.
-
Pre-incubate the mixture as required.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/515 nm) in kinetic mode.[13][14]
-
Determine the reaction rate from the fluorescence signal increase over time.
-
Calculate the percent inhibition and IC50 value.
-
Radiometric Assay
This traditional and highly sensitive assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.
-
Principle: sPLA2 hydrolyzes a phospholipid substrate containing a radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-arachidonic acid) at the sn-2 position. The released radiolabeled fatty acid is then separated from the unreacted substrate and quantified by liquid scintillation counting.[15]
-
Materials:
-
sPLA2 Assay Buffer
-
sPLA2 Enzyme
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine)
-
Test inhibitor and vehicle control
-
Reaction tubes
-
Organic solvents for extraction (e.g., Dole's extraction medium, heptane)[15]
-
Liquid scintillation cocktail and counter
-
-
Procedure:
-
Prepare liposomes containing the radiolabeled substrate.[15]
-
In reaction tubes, combine the sPLA2 enzyme with the test inhibitor or vehicle.
-
Initiate the reaction by adding the substrate liposomes.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding an extraction solvent mixture (e.g., Dole's reagent).[15]
-
Separate the aqueous and organic phases by centrifugation. The released radiolabeled fatty acid will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of released fatty acid to determine enzyme activity and inhibitor potency.
-
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ro 23-9358
This document provides crucial safety and logistical information for the proper disposal of Ro 23-9358, a potent diacylglycerol lipase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Important Note: Before proceeding with any disposal protocol, it is imperative to consult your institution's specific safety guidelines and local regulations. A formal hazardous waste determination should be conducted by qualified personnel.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₃₀H₅₁NO₆ |
| Molecular Weight | 521.73 g/mol |
| Form | Solid |
| Color | White |
| Melting Point | 99.5-110 °C |
| Solubility | DMSO: 16 mg/mL |
| Storage Temperature | 2-8°C |
| Storage Class Code | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, particularly when handling the solid form where dust generation is possible.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a designated, properly labeled, and sealable container.
-
This container should be clearly marked as "Combustible Solid Chemical Waste" and should include the full chemical name: "this compound".
-
Do not mix with other chemical waste unless compatibility has been verified.
-
-
Contaminated Labware:
-
Disposable items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled waste bag or container designated for chemically contaminated solid waste.
-
This waste stream is typically destined for incineration.
-
-
Solutions of this compound:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container.
-
The label must clearly state the full chemical name and the solvent used (e.g., "this compound in DMSO").
-
Do not mix with incompatible liquid waste streams.
-
Step 2: Storage of Waste
-
Store all waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from sources of ignition, as this compound is a combustible solid.
-
Secondary containment should be used for liquid waste containers to prevent spills.
Step 3: Disposal Request and Handover
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.
-
This typically involves completing a hazardous waste disposal form, providing details about the chemical, quantity, and container type.
-
Ensure the container is securely sealed and properly labeled before handing it over to the environmental health and safety (EHS) department or a licensed waste disposal contractor.
Step 4: Decontamination of Reusable Glassware
-
Reusable glassware that has been in contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent (such as ethanol or isopropanol) that can dissolve the compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial rinse, wash the glassware thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide essential information for the safe disposal of this compound. Adherence to these procedures, in conjunction with institutional and regulatory requirements, is critical for maintaining a safe laboratory environment.
Personal protective equipment for handling Ro 23-9358
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 with anti-inflammatory properties.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Summary of Chemical Safety Information
For quick reference, the following table summarizes the key safety and physical properties of this compound.
| Property | Value | Source |
| Chemical Name | N-[3,5-Bis(decyloxy)phenyl]-N-(carboxymethyl)glycine | Sigma-Aldrich |
| CAS Number | 153125-17-8 | Sigma-Aldrich |
| Molecular Formula | C₃₀H₅₁NO₆ | CymitQuimica[1] |
| Molecular Weight | 521.73 g/mol | Sigma-Aldrich |
| Appearance | White solid | Sigma-Aldrich |
| Solubility | DMSO: 16 mg/mL | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Personal Protective Equipment (PPE) | N95 dust mask, eye shields, gloves | Sigma-Aldrich |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent inhalation, skin, and eye contact.
-
Respiratory Protection: A NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of the powdered substance. For procedures that may generate significant aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect the eyes from dust particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A laboratory coat or gown should be worn to protect street clothing and skin from contamination. For large-scale operations, additional protective clothing may be necessary.
Operational Plan for Handling
Strict adherence to the following procedures will minimize the risk of exposure and cross-contamination during the handling of this compound.
1. Preparation and Engineering Controls:
- All work with solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to control dust.
- Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated handling area.
2. Weighing and Reconstitution:
- When weighing the solid compound, use anti-static weigh paper or a weighing boat.
- Handle the powder gently to avoid creating airborne dust.
- For reconstitution, add the solvent slowly and carefully to the solid to prevent splashing.
3. Post-Handling Procedures:
- Thoroughly decontaminate all surfaces and equipment after use.
- Remove and dispose of PPE in the appropriate waste stream immediately after handling is complete.
- Wash hands thoroughly with soap and water after removing gloves.
Emergency and Disposal Plans
A clear and concise plan for emergencies and waste disposal is critical for laboratory safety.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel. The following workflow outlines the steps for managing a this compound spill.
Caption: Workflow for handling a spill of solid this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
